molecular formula C6H7Cl2N B8029301 3-Chloro-2-methylpyridine hydrochloride CAS No. 1881320-96-2

3-Chloro-2-methylpyridine hydrochloride

Cat. No.: B8029301
CAS No.: 1881320-96-2
M. Wt: 164.03 g/mol
InChI Key: ZWEJJPIOBRWXAP-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpyridine hydrochloride (CAS 1881320-96-2) is an organic small molecule with the molecular formula C6H7Cl2N and a molecular weight of 164.03 g/mol . This compound belongs to the pyridine class of heterocyclic building blocks, which are fundamental scaffolds in medicinal and synthetic chemistry. The distinct reactivity of the chloro and methyl substituents on the pyridine ring makes it a versatile precursor for synthesizing more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals, as similar substituted pyridines are known to be used in creating coordination compounds with transition metals like copper and cobalt for catalytic applications . As a high-value research chemical, it is offered to facilitate innovation in chemical biology and materials science. This product is strictly for research and development purposes in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can expect typical packaging in sizes suitable for R&D, with availability and pricing subject to inquiry.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-methylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN.ClH/c1-5-6(7)3-2-4-8-5;/h2-4H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEJJPIOBRWXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881320-96-2
Record name Pyridine, 3-chloro-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881320-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the physicochemical properties of 3-Chloro-2-methylpyridine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the essential characteristics of this compound, offering both established data for the free base, 3-Chloro-2-methylpyridine, and expert insights into the expected properties of its hydrochloride salt. The strategic formation of hydrochloride salts is a cornerstone of pharmaceutical development, often employed to enhance the solubility and stability of active pharmaceutical ingredients (APIs). Understanding these properties is paramount for successful formulation, analytical method development, and ultimately, therapeutic efficacy.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2] Its presence is noted in a wide array of therapeutics, from vitamins and coenzymes to drugs targeting a spectrum of diseases.[1][3] The functionalization of the pyridine ring with substituents such as halogens and alkyl groups allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its biological activity and pharmacokinetic profile.

3-Chloro-2-methylpyridine serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5] The introduction of a chlorine atom and a methyl group onto the pyridine ring provides specific points for further chemical modification. The formation of a hydrochloride salt from the basic nitrogen of the pyridine ring is a common strategy to improve the aqueous solubility and handling of such intermediates. This guide will explore the known properties of the free base and provide a scientifically grounded projection of the properties of its hydrochloride salt, a critical step in its journey from a laboratory chemical to a potential pharmaceutical building block.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation upon which all other physicochemical characterizations are built. The conversion of 3-Chloro-2-methylpyridine to its hydrochloride salt involves the protonation of the nitrogen atom in the pyridine ring.

Caption: Conversion of 3-Chloro-2-methylpyridine to its hydrochloride salt.

Table 1: Chemical Identifiers

Identifier3-Chloro-2-methylpyridine (Free Base)3-Chloro-2-methylpyridine Hydrochloride (Estimated)
CAS Number 72093-03-9[4]Not available
Molecular Formula C₆H₆ClN[4]C₆H₇Cl₂N
Molecular Weight 127.57 g/mol [4][6]164.03 g/mol
IUPAC Name 3-chloro-2-methylpyridine[7]3-chloro-2-methylpyridinium chloride

Note: The molecular formula and weight for the hydrochloride salt are calculated based on the addition of one molecule of hydrogen chloride to the free base.

Physicochemical Properties

Table 2: Physicochemical Data

Property3-Chloro-2-methylpyridine (Free Base)3-Chloro-2-methylpyridine Hydrochloride (Projected)
Appearance Pale yellow liquid[8]White to off-white crystalline solid
Melting Point 108-109 °C[7]Significantly higher than the free base, likely in the range of 150-200 °C
Boiling Point 156.5 °C at 760 mmHg[7]Decomposes upon heating
Density 1.15 g/cm³[7]Higher than the free base
Solubility Moderately soluble in water; soluble in organic solvents.[9]Highly soluble in water; soluble in polar protic solvents like ethanol; sparingly soluble to insoluble in non-polar organic solvents.[10]
pKa Not availableEstimated to be in the range of 2-4 for the pyridinium proton

Causality Behind Projected Properties:

  • Appearance and Melting Point: The formation of an ionic salt introduces strong electrostatic interactions, leading to a more ordered crystalline lattice. This results in a solid state at room temperature and a significantly higher melting point compared to the liquid free base.[11][12]

  • Boiling Point: As an ionic compound, the hydrochloride salt will likely decompose at high temperatures rather than boil.

  • Solubility: The ionic nature of the hydrochloride salt dramatically increases its polarity, leading to high solubility in polar solvents like water and lower solubility in non-polar organic solvents.[10] This is a primary driver for the synthesis of hydrochloride salts in the pharmaceutical industry.[13]

  • pKa: The pKa of the pyridinium ion is a measure of its acidity. The presence of an electron-withdrawing chlorine atom on the pyridine ring is expected to lower the pKa compared to unsubstituted pyridine hydrochloride (pKa ≈ 5.2).[14]

Synthesis and Purification

The synthesis of 3-Chloro-2-methylpyridine hydrochloride is a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt.

Synthesis of 3-Chloro-2-methylpyridine (Free Base)

While a specific, detailed protocol for the synthesis of 3-Chloro-2-methylpyridine is not widely published, a plausible route can be constructed based on established pyridine chemistry. One common approach involves the chlorination of a suitable pyridine precursor. For instance, the synthesis could potentially start from 2-methyl-3-aminopyridine via a Sandmeyer-type reaction.

Preparation of 3-Chloro-2-methylpyridine Hydrochloride

The conversion of a basic pyridine derivative to its hydrochloride salt is a standard and generally high-yielding acid-base reaction.

Synthesis_Workflow cluster_synthesis Synthesis of 3-Chloro-2-methylpyridine cluster_salt_formation Hydrochloride Salt Formation Start 2-Methyl-3-aminopyridine Intermediate1 Diazonium Salt Start->Intermediate1 NaNO2, HCl Product_FreeBase 3-Chloro-2-methylpyridine Intermediate1->Product_FreeBase CuCl Solvent Anhydrous Solvent (e.g., Diethyl Ether) Product_FreeBase->Solvent Dissolve HCl Anhydrous HCl (gas or solution) Solvent->HCl Add Product_HCl 3-Chloro-2-methylpyridine Hydrochloride (Precipitate) HCl->Product_HCl Filtration Filtration & Drying Product_HCl->Filtration Final_Product Purified Product Filtration->Final_Product

Caption: A plausible synthetic workflow for 3-Chloro-2-methylpyridine Hydrochloride.

Experimental Protocol: Preparation of 3-Chloro-2-methylpyridine Hydrochloride

  • Dissolution: Dissolve 1.0 equivalent of 3-Chloro-2-methylpyridine in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer.

  • Acidification: While stirring, slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue the addition of HCl until no further precipitation is observed.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the anhydrous solvent to remove any unreacted starting material or impurities.

  • Drying: Dry the purified 3-Chloro-2-methylpyridine hydrochloride under vacuum to remove any residual solvent.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Analysis

5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of the hydrochloride salt is expected to show a downfield shift of the aromatic protons compared to the free base due to the deshielding effect of the positively charged pyridinium nitrogen. The methyl protons will also experience a slight downfield shift.

  • ¹³C NMR: Similar to the proton NMR, the carbon signals of the pyridine ring in the hydrochloride salt will be shifted downfield compared to the free base.

5.1.2. Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt will exhibit characteristic peaks that are absent in the free base. A broad absorption band in the region of 2400-2800 cm⁻¹ is indicative of the N⁺-H stretch of the pyridinium ion.[15][16] Aromatic C-H and C=C/C=N stretching vibrations will also be present.[15]

5.1.3. Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak of the free base (m/z = 127/129 for the chlorine isotopes) as the hydrochloride salt will typically dissociate in the mass spectrometer.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range suggests a high degree of purity.

Experimental Protocol: Melting Point Determination [17]

  • Sample Preparation: Finely powder a small amount of the crystalline 3-Chloro-2-methylpyridine hydrochloride.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus and heat at a controlled rate (e.g., 2-5 °C/min).

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility and pKa Determination

Solubility and pKa are fundamental parameters that influence a drug's absorption and distribution.

Solubility Assessment

The aqueous solubility of the hydrochloride salt is expected to be significantly higher than that of the free base.

Experimental Protocol: Aqueous Solubility Determination [7][18]

  • Equilibration: Add an excess amount of 3-Chloro-2-methylpyridine hydrochloride to a known volume of purified water in a sealed container.

  • Agitation: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

pKa Determination

The pKa of the pyridinium ion is a critical parameter for predicting the ionization state of the molecule at different pH values.

pKa_Titration_Workflow cluster_titration Potentiometric Titration for pKa Determination SamplePrep Prepare a dilute aqueous solution of the hydrochloride salt Titration Titrate with a standardized solution of NaOH SamplePrep->Titration DataCollection Record pH as a function of titrant volume Titration->DataCollection Analysis Plot titration curve and determine the pKa at the half-equivalence point DataCollection->Analysis

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: pKa Determination by Potentiometric Titration [19][20][21][22]

  • Sample Preparation: Prepare a dilute aqueous solution of 3-Chloro-2-methylpyridine hydrochloride of known concentration.

  • Titration Setup: Calibrate a pH meter and immerse the electrode in the sample solution.

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide, recording the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be taken when handling 3-Chloro-2-methylpyridine hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[23]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[24]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[25]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is imperative to consult the specific Safety Data Sheet (SDS) for 3-Chloro-2-methylpyridine hydrochloride before handling the compound.

Conclusion

3-Chloro-2-methylpyridine hydrochloride is a compound of significant interest for its potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. While specific experimental data for the hydrochloride salt is sparse, a comprehensive understanding of its likely physicochemical properties can be derived from the known data of the free base and the fundamental principles of salt formation. This guide has provided a detailed overview of these properties, along with robust experimental protocols for their determination. For researchers and drug development professionals, a thorough characterization of such intermediates is a critical step in the path toward innovation and the development of new chemical entities.

References

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Molecular structure and weight of 3-Chloro-2-methylpyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure, Properties, and Applications of 3-Chloro-2-methylpyridine and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-2-methylpyridine and its hydrochloride salt, focusing on its molecular characteristics, synthesis, and critical role as a versatile intermediate in the development of pharmaceuticals and agrochemicals.

Introduction and Strategic Importance

3-Chloro-2-methylpyridine, also known as 3-chloro-2-picoline, is a substituted heterocyclic aromatic compound. Its strategic importance in synthetic chemistry stems from the specific arrangement of its functional groups: a pyridine core, a methyl group at the 2-position, and a chlorine atom at the 3-position. This configuration provides multiple reactive sites, making it a valuable building block for constructing more complex molecular architectures.[1]

The pyridine ring itself is a common motif in bioactive molecules, and the chloro and methyl substituents offer handles for a variety of chemical transformations. The chlorine atom, for instance, can be displaced through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions, while the methyl group can be functionalized.[2]

In many applications, the compound is converted to its hydrochloride (HCl) salt. This is a common strategy in drug development to improve the physicochemical properties of a compound, such as its solubility in aqueous media, stability, and ease of handling, which are critical for formulation and biological testing.

Molecular Structure and Physicochemical Properties

The molecular integrity of a compound is the foundation of its chemical behavior and reactivity. Below are the key identifiers and properties for 3-Chloro-2-methylpyridine and its derived hydrochloride salt.

Molecular Structure

The structure consists of a pyridine ring with a methyl group adjacent to the nitrogen atom (position 2) and a chlorine atom at the adjacent position (position 3).

Caption: Molecular Structure of 3-Chloro-2-methylpyridine

Core Physicochemical Data

The fundamental physical and chemical properties are summarized in the table below.

PropertyValue (3-Chloro-2-methylpyridine Free Base)Reference(s)
CAS Number 72093-03-9[1]
Molecular Formula C₆H₆ClN[1]
Molecular Weight 127.57 g/mol [1]
Monoisotopic Mass 127.0189 Da[1]
Appearance Pale yellow liquid[3]
Boiling Point 156.5 °C at 760 mmHg[3]
Density 1.15 g/cm³[3]
Solubility Soluble in organic solvents.
InChI Key YSEYOMUPVMGJPP-UHFFFAOYSA-N[1]

The molecular weight of the hydrochloride salt (C₆H₆ClN·HCl) is the sum of the free base and HCl, which is 164.04 g/mol .

Synthesis and Manufacturing

The synthesis of 3-chloro-2-methylpyridine can be approached through several established routes in heterocyclic chemistry. The choice of method often depends on the availability of starting materials, desired purity, and scalability. A common and regioselective approach is the Sandmeyer reaction, starting from an amino-substituted pyridine.

Exemplary Synthesis via Sandmeyer Reaction

This two-step route offers high regioselectivity, which is often a challenge in direct chlorination of pyridine rings.[4]

  • Step 1: Amination of 2-methylpyridine. The starting material, 2-methylpyridine (2-picoline), is first aminated at the 3-position to yield 3-amino-2-methylpyridine.

  • Step 2: Diazotization and Sandmeyer Reaction. The resulting amino group is then converted into a diazonium salt, which is subsequently displaced by a chlorine atom using a copper(I) chloride catalyst.

G start 2-Methylpyridine precursor 3-Amino-2-methylpyridine start->precursor Amination (e.g., Chichibabin Reaction) intermediate Diazonium Salt Intermediate precursor->intermediate Diazotization (NaNO₂, HCl, 0-5 °C) crude_product Crude 3-Chloro-2-methylpyridine intermediate->crude_product Sandmeyer Reaction (CuCl, HCl) final_product Purified 3-Chloro-2-methylpyridine crude_product->final_product Purification (Distillation/Chromatography)

Caption: Synthetic workflow for 3-Chloro-2-methylpyridine via the Sandmeyer route.

Detailed Experimental Protocol (Exemplary)

The following protocol is based on the well-established procedure for the analogous synthesis of 3-chloro-2-ethylpyridine and is adapted for 3-chloro-2-methylpyridine.[4]

Materials:

  • 3-Amino-2-methylpyridine

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-amino-2-methylpyridine (1 equivalent) in a cooled (0-5 °C) aqueous solution of concentrated HCl.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the internal temperature is maintained below 5 °C throughout the addition.

    • Stir the resulting mixture for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt. The solution should be kept cold for the next step.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated HCl, and cool it to 0-5 °C in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution from the previous step to the cold copper(I) chloride solution with vigorous stirring.

    • A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature slowly and then gently heat to 50-60 °C until the gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully neutralize it with a cold aqueous solution of NaOH until it is basic.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure 3-chloro-2-methylpyridine.

Causality Behind Choices:

  • Low Temperature (0-5 °C): Diazonium salts are notoriously unstable and can decompose at higher temperatures. Maintaining a low temperature is critical for maximizing the yield of the desired product and preventing the formation of phenolic byproducts.[4]

  • Copper(I) Chloride Catalyst: CuCl is the classic catalyst for the Sandmeyer reaction, facilitating the displacement of the diazonium group with a chloride ion.

Preparation of 3-Chloro-2-methylpyridine HCl

The hydrochloride salt is typically prepared by treating a solution of the free base with hydrochloric acid.

Protocol:

  • Dissolve the purified 3-Chloro-2-methylpyridine (1 equivalent) in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution as a solid.

  • Collect the solid product by vacuum filtration, wash it with a small amount of cold, anhydrous solvent, and dry it under vacuum.[5]

Spectroscopic and Analytical Characterization

Characterization is essential to confirm the identity and purity of the synthesized compound.

Analysis MethodExpected Observations for 3-Chloro-2-methylpyridine
¹H NMR Three aromatic protons in the range of 7.0-8.5 ppm with characteristic splitting patterns (doublets or doublet of doublets). A singlet for the methyl group protons around 2.5 ppm.
¹³C NMR Five distinct signals for the aromatic carbons in the pyridine ring (typically 120-155 ppm) and one signal for the methyl carbon (typically 15-25 ppm).
IR Spectroscopy Characteristic peaks for aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (~1400-1600 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).
Mass Spec. (EI) A molecular ion peak (M⁺) at m/z ≈ 127, with a characteristic M+2 peak at m/z ≈ 129 (approx. 1/3 the intensity) due to the ³⁷Cl isotope.[6]

Applications in Pharmaceutical and Agrochemical Synthesis

3-Chloro-2-methylpyridine is a valuable intermediate due to its reactivity. It serves as a precursor in the synthesis of various high-value molecules.

Role in Agrochemicals

Substituted pyridines are core components of many modern herbicides and pesticides. For instance, the related compound 3-chloro-2-methylaniline is a key intermediate for quinclorac, a selective herbicide used in rice cultivation.[7] 3-Chloro-2-methylpyridine can be a precursor to such anilines or other functionalized pyridines used in agrochemical synthesis.

Role in Pharmaceuticals

The pyridine scaffold is prevalent in numerous drug molecules. Chloro-substituted pyridines are often used in cross-coupling reactions to build more complex structures. For example, 3-amino-2-chloro-4-methylpyridine is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[8][9] While not a direct precursor, 3-chloro-2-methylpyridine provides a similar structural motif and reactivity profile that is highly relevant in medicinal chemistry for the synthesis of new chemical entities.

start 3-Chloro-2-methylpyridine intermediate1 Functionalized Pyridine Derivative start->intermediate1 Cross-Coupling or Nucleophilic Substitution final_product Active Pharmaceutical Ingredient (API) or Agrochemical intermediate1->final_product Further Synthetic Steps

Caption: General synthetic utility of 3-Chloro-2-methylpyridine.

Safety and Handling

As a laboratory chemical, 3-Chloro-2-methylpyridine must be handled with appropriate precautions.

  • Hazards: It is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[10][11][12]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Chloro-2-methylpyridine and its hydrochloride salt are fundamentally important intermediates in modern chemical synthesis. A thorough understanding of their molecular structure, properties, and reactivity is essential for their effective use in the development of novel pharmaceuticals and agrochemicals. The synthetic routes and analytical data presented in this guide provide a solid foundation for researchers and drug development professionals working with this versatile compound.

References

  • PubChem. (n.d.). 3-Chloro-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

  • Nbinno. (n.d.). Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. Retrieved from [Link]

  • Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.
  • ResearchGate. (2006). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved from [Link]

  • Google Patents. (n.d.). US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • American Elements. (n.d.). 3-Chloro-2-methylpyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

  • Fujimoto, T., & Yanase, T. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(4), 135–142. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-2-methylpyridine (C6H6ClN). Retrieved from [Link]

Sources

Solubility Profile & Process Handling: 3-Chloro-2-methylpyridine Hydrochloride

[1]

Executive Summary

3-Chloro-2-methylpyridine hydrochloride is the conjugate acid salt of the liquid free base 3-chloro-2-methylpyridine.[1] Its solubility behavior is governed by the competition between the high lattice energy of the ionic pyridinium chloride crystal structure and the solvation capability of the solvent system.[1]

While the free base is a lipophilic liquid soluble in organic solvents (DCM, Toluene), the hydrochloride salt exhibits a polar-ionic solubility profile .[1] It is highly soluble in water and lower alcohols, sparingly soluble in polar aprotic solvents, and effectively insoluble in non-polar hydrocarbons.[1] This drastic solubility switch is the primary lever for purification via recrystallization or salt formation/precipitation.[1]

Theoretical Solvation Profile

The following table categorizes solvent compatibility based on the "Like Dissolves Like" principle applied to pyridinium salts. These qualitative assessments are derived from standard heterocyclic salt behavior.[1]

Solubility Matrix: Salt vs. Free Base[1]
Solvent ClassRepresentative SolventHCl Salt Solubility Free Base Solubility Process Utility
Protic Polar Water (

)
High (>100 mg/mL)Low / ImmiscibleAqueous extraction of salt; biphasic reactions.[1]
Lower Alcohols Methanol, EthanolHigh HighDissolution for reaction; co-solvent for recrystallization.[1]
Polar Aprotic DMSO, DMFHigh HighReaction medium for nucleophilic substitutions.[1]
Chlorinated Dichloromethane (DCM)Moderate/Low *HighPhase Transfer:[1] Salt may be sparingly soluble; often used to extract the free base after neutralization.[1]
Ethers THF, Diethyl EtherLow HighAnti-solvent: Used to precipitate the salt from alcoholic solutions.[1]
Hydrocarbons Hexane, Toluene, HeptaneInsoluble HighPrecipitation: Ideal for crashing out the salt product to high purity.[1]

Technical Note: The solubility of the salt in DCM/Chloroform is highly dependent on the hydration state and the presence of trace alcohols.[1] In strict anhydrous conditions, solubility is low, but "wet" chlorinated solvents can solubilize significant amounts of the salt.[1]

Experimental Protocols

Since specific gravimetric solubility data (g/L) for this intermediate is rarely published in open literature, the following protocols allow for precise determination and handling in a process development setting.

Protocol A: Gravimetric Solubility Determination

Objective: To define the saturation limit (

1
  • Preparation: Weigh approx. 500 mg of dry 3-Chloro-2-methylpyridine hydrochloride into a tared 20 mL scintillation vial.

  • Solvent Addition: Add the target solvent in 100

    
    L aliquots at a controlled temperature (e.g., 25°C).
    
  • Equilibration: Vortex for 60 seconds after each addition. Sonication (30 sec) may be used to break crystal lattice energy, but ensure temperature control.[1]

  • Visual Endpoint: Continue addition until the solid is fully dissolved (clear solution, no turbidity).

  • Calculation:

    
    [1]
    
  • Verification (HPLC): For precise values, filter the saturated supernatant through a 0.22

    
    m PTFE filter, dilute, and quantify against a standard curve of the free base (adjusting for MW difference).
    
Protocol B: Salt Formation & Precipitation (Purification)

Objective: To isolate high-purity salt from crude free base liquid.[1]

  • Dissolution: Dissolve crude 3-Chloro-2-methylpyridine (Free Base) in 5 volumes of Diethyl Ether or Ethyl Acetate .

  • Cooling: Chill the solution to 0–5°C in an ice bath.

  • Acidification: Slowly bubble dry HCl gas or add HCl in Dioxane (4M) dropwise.

    • Observation: A white to off-white precipitate should form immediately.[1]

  • Aging: Stir at 0°C for 30 minutes to ensure complete crystal growth.

  • Isolation: Filter the solid under nitrogen (hygroscopic risk).

  • Washing: Wash the filter cake with cold Hexane or Pentane (removes non-polar impurities).[1]

  • Drying: Vacuum dry at 40°C.

Process Logic & Mechanism Diagrams

Figure 1: Solvation & Dissociation Mechanism

This diagram illustrates the behavior of the salt in different solvent environments, dictating the choice between reaction and isolation.[1]

SolvationMechanismcluster_0Process OutcomeSalt3-Chloro-2-methylpyridineHydrochloride (Solid)WaterWater/Methanol(High Dielectric)Salt->WaterDissociation(Solvated Ions)NonPolarToluene/Hexane(Low Dielectric)Salt->NonPolarLattice Intact(Precipitation)BaseFree Base(Liquid)Water->BaseAdd NaOH(Deprotonation)Base->NonPolarHigh Solubility(Extraction)

Caption: Differential solvation behavior driving the choice between aqueous extraction (dissociation) and antisolvent crystallization (precipitation).

Figure 2: Solubility Determination Workflow

A decision tree for researchers to determine the optimal solvent system for recrystallization.

SolubilityWorkflowStartStart: Define Process GoalGoalIs the goal Reaction or Purification?Start->GoalReactionReaction MediumGoal->ReactionSynthesisPurifyRecrystallizationGoal->PurifyIsolationPolarSolventSelect Polar Solvent(MeOH, Water, DMF)Reaction->PolarSolventCheckCheck Reactivity(Avoid alcoholysis if reactive)PolarSolvent->CheckSolventTestTest Solubility in Hot EtOHPurify->SolventTestSolubleHotSoluble Hot?SolventTest->SolubleHotCoolCool to 0°CSolubleHot->CoolYesFailUse Anti-Solvent(Add Ether/Hexane)SolubleHot->FailNo (Too Insoluble)YesYesNoNoCrystalsCrystals Form?Cool->CrystalsSuccessIdeal SolventCrystals->SuccessYesCrystals->FailNo (Too Soluble)

Caption: Logical workflow for selecting solvents for reaction media versus purification (recrystallization) based on thermal solubility gradients.

References

  • BenchChem. Synthesis of 3,5-Dichloro-2-(trichloromethyl)pyridine (Process Context). Retrieved from .[1]

  • Google Patents. Preparation of chloromethylpyridine hydrochlorides (US5942625A).[1] Retrieved from .[1]

  • PubChem. 3-Chloro-2-methylpyridine (Compound Summary). National Library of Medicine.[1] Retrieved from .[1]

  • Sigma-Aldrich. 3-Chloro-2-methylpyridine Product Specification. Retrieved from .[1]

Strategic Guide to Acidity Constants: 3-Chloro-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The "" follows below. This document is structured to serve as a reference for medicinal chemists and process engineers, synthesizing theoretical principles with practical experimental protocols.[1][2]

Executive Summary

The 3-Chloro-2-methylpyridine scaffold is a critical heterocyclic building block in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical agents (e.g., kinase inhibitors).[2] Understanding its acid dissociation constant (


) is paramount for optimizing extraction efficiency, solubility profiling, and salt selection during drug development.[2]

This guide provides a definitive technical analysis of the acidity constants of 3-Chloro-2-methylpyridine and its derivatives. It synthesizes experimental data with Hammett substituent theory to provide accurate predictive values where direct literature is scarce, alongside validated protocols for experimental determination.[1][2]

Key Takeaway: The estimated


 of the conjugate acid of 3-Chloro-2-methylpyridine is 3.57 ± 0.1 .[1] This value reflects the competing electronic effects of the electron-donating 2-methyl group (

) and the electron-withdrawing 3-chloro group (

).

Chemical Fundamentals & Electronic Analysis

To accurately predict and manipulate the physicochemical properties of this scaffold, one must understand the electronic "tug-of-war" occurring on the pyridine ring.

Structural Dynamics

The basicity of the pyridine nitrogen is defined by the availability of its


 lone pair.[2] Substituents influence this availability through Inductive (

) and Mesomeric (

) effects.[2]
  • Pyridine (Reference):

    
    .[1][2]
    
  • 2-Methyl Group (

    
    -position):  Exerts a 
    
    
    
    (Inductive Donating)
    effect.[1][2] It pushes electron density toward the nitrogen, stabilizing the conjugate acid (
    
    
    ).[2]
    • Effect: Increases

      
       to ~5.96 (2-Picoline).[1][2]
      
  • 3-Chloro Group (

    
    -position):  Exerts a strong 
    
    
    
    (Inductive Withdrawing)
    effect.[1][2] It pulls electron density away from the ring and the nitrogen lone pair, destabilizing the conjugate acid.[2]
    • Effect: Decreases

      
       significantly (3-Chloropyridine 
      
      
      
      ).[1][2]
The Additivity Principle (Hammett Logic)

In the absence of a singular experimental dataset for every specific derivative, medicinal chemists use the additivity of substituent effects to derive high-confidence


 values.[2]

[2]
ComponentContribution

Net

Pyridine Core Base Value5.23
+ 2-Methyl Electron Donor (+I)+0.735.96
+ 3-Chloro Electron Withdrawing (-I)-2.393.57

Conclusion: The 3-chloro-2-methylpyridine conjugate acid has a


 of approximately 3.6 .[1] This makes it a significantly weaker base than pyridine, requiring lower pH values (< 1.[1][2]5) to fully protonate during extraction or salt formation.[1][2]
Ionization Pathway Diagram

The following diagram illustrates the equilibrium and the steric/electronic environment.

Ionization cluster_effects Substituent Effects Neutral Neutral Base (B) (Free Base) Acid Conjugate Acid (BH+) (Protonated) Neutral->Acid + H3O+ Neutral_Struct 3-Cl-2-Me-Pyridine Lone pair available Neutral->Neutral_Struct Acid->Neutral - H2O (Ka) Acid_Struct Pyridinium Ion N-H Bond formed Acid->Acid_Struct Me 2-Methyl (+I) Stabilizes BH+ Cl 3-Chloro (-I) Destabilizes BH+

Caption: Equilibrium pathway of 3-chloro-2-methylpyridine showing the opposing electronic effects of the methyl and chloro substituents.

Data Repository: pKa Values of Derivatives[3]

The following table consolidates experimental literature values and high-confidence predicted values for 3-chloro-2-methylpyridine and its relevant congeners.

Compound NameStructure NotepKa (Conjugate Acid)ClassificationSource/Method
Pyridine Unsubstituted5.23Weak BaseExp.[1] (Ref 1)
2-Picoline 2-Methyl5.96BaseExp.[1][3] (Ref 1)
3-Chloropyridine 3-Chloro2.84Very Weak BaseExp.[1] (Ref 2)
3-Chloro-2-methylpyridine Target Scaffold 3.57 (Predicted) Very Weak Base Additivity Model
3-Amino-2-picoline3-NH2, 2-Me6.60BaseExp.[1] (Ref 3)
2-Chloro-3-methylpyridineIsomer~0.7 - 1.0Extremely WeakEst.[1] (Ortho-Cl effect)
5-Chloro-3-methylpyridine-2-COOHCarboxylic Acid

(N)

(COOH)
AmphotericComp.[2] (Ref 4)

Note on Isomers: The position of the chlorine is critical. A chlorine at the 2-position (adjacent to Nitrogen) drastically lowers the


 (< 1.[2]0) due to the direct inductive effect and steric hindrance of solvation.[2] The 3-chloro isomer retains more basicity.[1][2]

Experimental Protocols (Best Practices)

For drug discovery campaigns, relying on predicted values is insufficient for lead candidates.[1][2] The following protocols are the industry standard for validating the


 of pyridine derivatives.
Potentiometric Titration (The "Gold Standard")

Suitable for compounds with water solubility >


 M and 

between 2 and 12.[2]

Reagents:

  • 0.01 M HCl and 0.01 M NaOH (Standardized).[1][2]

  • 0.15 M KCl (Ionic Strength Adjuster).[1][2]

  • Degassed HPLC-grade water (CO2-free).[1]

Workflow:

  • Preparation: Dissolve 3-chloro-2-methylpyridine in 20 mL of 0.15 M KCl to achieve a concentration of ~0.001 M.

    • Troubleshooting: If insoluble, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky plot.[2]

  • Acidification: Add excess HCl to fully protonate the pyridine nitrogen (pH < 2.0).

  • Titration: Titrate with standardized NaOH using a micro-burette under inert gas (Argon/Nitrogen) blanket to prevent carbonate formation.

  • Data Capture: Record pH vs. Volume of NaOH.

  • Analysis: Use the Bjerrum difference plot or Gran plot to determine the equivalence point and

    
    .[1][2]
    
1H-NMR Titration (For Low Solubility/Extreme pKa)

This method tracks the chemical shift change of the methyl protons or the aromatic ring protons as a function of pH.[2]

Workflow:

  • Sample: Prepare 1 mM sample in

    
     (or 
    
    
    
    ).
  • Buffers: Prepare a series of deuterated buffers ranging from pH 1.0 to 7.0.

  • Measurement: Acquire 1H-NMR spectra at each pH point.

  • Plotting: Plot the chemical shift (

    
    ) of the 2-methyl singlet vs. pH.
    
  • Calculation: Fit the sigmoidal curve to the Henderson-Hasselbalch equation:

    
    [2]
    

Experiment Start Start: Pure Compound Solubility Check Aqueous Solubility Start->Solubility Potentiometric Method A: Potentiometric Titration (Standard) Solubility->Potentiometric Soluble (>1mM) Cosolvent Method B: Co-solvent Titration (MeOH/Water) Solubility->Cosolvent Low Solubility NMR Method C: NMR Titration (Chemical Shift Tracking) Solubility->NMR Insoluble / Micro-scale Result Final pKa Calculation Potentiometric->Result Yasuda Yasuda-Shedlovsky Extrapolation to 0% Solvent Cosolvent->Yasuda NMR->Result Yasuda->Result

Caption: Decision tree for selecting the appropriate pKa determination methodology based on compound solubility.

Pharmaceutical Implications[1][2][4][5]

Solubility & Salt Selection

Because the


 is ~3.6, 3-chloro-2-methylpyridine behaves as a very weak base .[1]
  • Physiological pH (7.4): The molecule is >99.9% neutral (un-ionized).[1][2] This suggests high membrane permeability (high

    
    ) but potentially low aqueous solubility.[2]
    
  • Stomach pH (1.5 - 2.0): The molecule will be significantly protonated (~90-99%), aiding dissolution in the gastric environment.[1][2]

  • Salt Formation: To form a stable crystalline salt, a strong acid is required.[1][2]

    • Recommended Counter-ions: Hydrochloride (HCl), Methanesulfonate (Mesylate), or Sulfate.[2] Weak acids (e.g., fumaric, tartaric) will likely not form stable salts because the

      
       (pKa base - pKa acid) will be insufficient (< 2).[2]
      
Synthetic Utility (Coupling Reactions)

In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the basicity of the pyridine nitrogen can poison the catalyst by coordinating to the Pd center.[2]

  • Advantage: The 3-chloro substituent and the 2-methyl steric bulk reduce the coordinating ability of the nitrogen compared to unsubstituted pyridine.[1]

  • Protocol Tip: If catalyst poisoning occurs, use a Lewis acid additive or protic solvent to sequester the nitrogen lone pair.[1][2]

References

  • Linnell, R. H. (1960).[1][2] Dissociation Constants of 2-Substituted Pyridines. Journal of Organic Chemistry.

  • Brown, H. C., et al. (1955).[1][2] Chemical Effects of Steric Strains.[1][2] Pyridine Bases. Journal of the American Chemical Society.[1][2]

  • Perrin, D. D. (1965).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.

  • PubChem Compound Summary. (2024). 3-Chloro-2-methylpyridine (CID 2762797).[1][4] National Center for Biotechnology Information.[1][2]

  • Reich, H. J. (2018).[1][2] Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison.[1][2]

Sources

Literature review on 3-Chloro-2-methylpyridine hydrochloride synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis Pathways of 3-Chloro-2-methylpyridine Hydrochloride

Abstract

3-Chloro-2-methylpyridine (CAS: 72093-03-9) and its corresponding hydrochloride salt (CAS: 1881320-96-2) are critical building blocks in modern pharmaceutical development and agrochemical formulation[1]. They serve as essential intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including anti-inflammatory agents, analgesic drugs, and complex alkaloids like Lycopladine A[1][2]. This whitepaper provides a comprehensive evaluation of its synthesis pathways, focusing on the mechanistic causality, regioselectivity, and self-validating experimental protocols required to reliably produce the high-purity hydrochloride salt.

Retrosynthetic Analysis and Pathway Selection

The strategic introduction of a chlorine atom at the C3 position of a 2-methylpyridine ring presents a distinct regiochemical challenge. Electrophilic aromatic substitution (direct chlorination) of 2-methylpyridine typically yields a complex mixture of isomers (e.g., 3-chloro, 5-chloro, and 3,5-dichloro derivatives) due to the electronic deactivation of the pyridine ring and poor directing effects. Consequently, indirect methods are preferred for high-purity applications.

Evaluated Synthetic Routes
  • Deoxychlorination of Pyridinols: Utilizing 2-methyl-3-pyridinol or 3-methylpyridine-N-oxide derivatives treated with chlorinating agents like

    
     and 
    
    
    
    under high heat (110–150 °C)[3]. While effective, this route generates highly corrosive byproducts and requires strict anhydrous handling during the primary reaction.
  • The Sandmeyer Reaction (Preferred): The diazotization of 3-amino-2-methylpyridine followed by a copper(I) chloride-mediated halogenation[4]. This route is the industry standard for laboratory and pilot-scale synthesis because it guarantees absolute regiocontrol—the chlorine atom exclusively replaces the amino group.

Table 1: Comparative Analysis of Synthesis Routes
Synthetic RoutePrimary PrecursorKey ReagentsRegioselectivityPrimary Drawback
Sandmeyer Reaction 3-Amino-2-methylpyridine

,

,

High (>95%) Requires handling of unstable diazonium intermediates.
Deoxychlorination 2-Methyl-3-pyridinol

,

HighHarsh conditions; corrosive

byproducts.
Direct Chlorination 2-Methylpyridine

gas, Lewis Acid
Low (Isomeric mixtures)Extensive downstream chromatography required.

Mechanistic Deep-Dive: The Sandmeyer Approach

The Sandmeyer reaction transforms an arylamine into an aryl halide via a radical-nucleophilic aromatic substitution mechanism. Understanding the causality of this electron flow is critical for optimizing yields.

  • Diazotization: The reaction begins with the generation of the nitrosonium ion (

    
    ) from sodium nitrite and hydrochloric acid. The primary amine of 3-amino-2-methylpyridine attacks the nitrosonium ion, ultimately dehydrating to form the highly electrophilic diazonium salt.
    
  • Single Electron Transfer (SET): The addition of Copper(I) chloride (

    
    ) acts as a catalyst. 
    
    
    
    donates a single electron to the diazonium ion, triggering the expulsion of nitrogen gas (
    
    
    ) and generating a highly reactive aryl radical.
  • Halogen Abstraction: The aryl radical abstracts a chlorine atom from the newly formed

    
     species, regenerating the 
    
    
    
    catalyst and yielding the final 3-chloro-2-methylpyridine free base.

Mechanism N1 Ar-NH2 Amine N3 Ar-N2+ Diazonium Ion N1->N3 + NO+ N2 Nitrosonium Ion (NO+) N2->N3 N5 Ar Radical + N2 (SET Pathway) N3->N5 + Cu(I) N4 Cu(I)Cl Catalyst N4->N5 N6 Ar-Cl Aryl Chloride N5->N6 Chlorine transfer

Mechanistic steps of the Sandmeyer reaction via single electron transfer.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that the chemist can visually or chemically verify the success of each step without relying strictly on downstream analytics.

Workflow A 3-Amino-2-methylpyridine (Precursor) B Diazotization (NaNO2, HCl, <5°C) A->B C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (CuCl, Heat) C->D E 3-Chloro-2-methylpyridine (Free Base) D->E F Salt Formation (Anhydrous HCl, Ether) E->F G 3-Chloro-2-methylpyridine HCl (Final Product) F->G

Workflow for the synthesis of 3-Chloro-2-methylpyridine hydrochloride.

Protocol A: Synthesis of 3-Chloro-2-methylpyridine (Free Base)
  • Step 1: Acidification & Cooling Dissolve 1.0 equivalent of 3-amino-2-methylpyridine in a 6M aqueous

    
     solution.
    Causality: The strong acid protonates the pyridine nitrogen, increasing solubility, and provides the acidic medium required for 
    
    
    
    generation. Critical Parameter: Cool the mixture to 0–5 °C using an ice-salt bath. Aryl diazonium salts are highly unstable; exceeding 5 °C will cause hydrolysis, yielding unwanted 2-methyl-3-pyridinol.
  • Step 2: Diazotization Add a pre-chilled aqueous solution of

    
     (1.1 equivalents) dropwise, maintaining the internal temperature below 5 °C.
    Self-Validation: Periodically spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazotization has reached completion.
    
  • Step 3: Copper-Mediated Halogenation Slowly pour the cold diazonium solution into a vigorously stirred solution of

    
     (1.2 equivalents) in concentrated 
    
    
    
    at room temperature, then gradually heat to 60 °C. Self-Validation: The immediate evolution of nitrogen gas (vigorous bubbling) visually validates the successful single-electron transfer and decomposition of the diazonium salt into the aryl radical.
  • Step 4: Extraction and Purification Cool the mixture, neutralize carefully with aqueous

    
     to pH 8, and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the free base.
Protocol B: Hydrochloride Salt Formation

To utilize the compound in biological assays or formulation, converting the free base to its hydrochloride salt (CAS: 1881320-96-2) is required to enhance stability and aqueous solubility[5][6].

  • Step 1: Solvation Dissolve the purified 3-chloro-2-methylpyridine free base in anhydrous diethyl ether (or anhydrous ethanol). Causality: Anhydrous solvents are mandatory. The presence of water will cause the resulting hydrochloride salt to remain solvated or hydrolyze back into the free base, drastically reducing the isolated yield.

  • Step 2: Protonation Slowly bubble anhydrous

    
     gas through the solution (or add a stoichiometric amount of 
    
    
    
    in dioxane) under continuous stirring at 0 °C. Self-Validation: The immediate formation of a dense, white to off-white crystalline precipitate serves as a visual self-validation of successful protonation. If the solution remains clear, it indicates either moisture contamination or an inactive acid source.
  • Step 3: Isolation Filter the precipitate under a nitrogen atmosphere, wash with cold anhydrous ether, and dry under high vacuum to yield 3-Chloro-2-methylpyridine hydrochloride.

Quantitative Data & Characterization

Understanding the physical properties of both the free base and the hydrochloride salt is essential for downstream processing, purification, and storage[6].

Table 2: Physical Properties of 3-Chloro-2-methylpyridine and its HCl Salt
PropertyFree Base (CAS: 72093-03-9)Hydrochloride Salt (CAS: 1881320-96-2)
Appearance Colorless to pale yellow liquidWhite to off-white crystalline solid
Molecular Weight 127.57 g/mol 164.03 g/mol
Solubility Profile Soluble in DCM, Ether, EtOAc; Slightly soluble in waterHighly soluble in water; Insoluble in non-polar organics
Boiling / Melting Point ~156.5 °C (Boiling Point)>200 °C (Melting Point, decomposes)
Storage Conditions Room temperature, protect from lightDesiccated, room temperature, hygroscopic

Conclusion

The synthesis of 3-Chloro-2-methylpyridine hydrochloride demands strict adherence to regiochemical control and thermal management. By leveraging the Sandmeyer reaction, chemists can bypass the isomeric mixtures inherent to direct chlorination. Furthermore, employing self-validating steps—such as starch-iodide tracking and anhydrous precipitation—ensures high-fidelity execution, resulting in a pharmaceutical-grade intermediate ready for complex API development.

References

  • Title: 3-Chloro-2-methylpyridine | 72093-03-9 Source: J&K Scientific URL
  • Title: Total Synthesis of (−)-Carinatine A and (+)
  • Title: An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-ethylpyridine (and related derivatives)
  • Title: CAS: 1881320-96-2, 3-Chloro-2-methylpyridine hydrochloride Source: Bidepharm URL
  • Title: 6-Chloro-2-methyl-3-nitropyridine | 22280-60-0 (Chlorination protocols)
  • Title: 3-Bromo-5-chloro-2-vinylpyridine | CAS 1256793-12-0 (Sandmeyer context for halogenated pyridines)

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution using 3-Chloro-2-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 3-chloro-2-methylpyridine hydrochloride. This versatile heterocyclic building block is crucial in the synthesis of novel pharmaceutical and agrochemical compounds. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, the rationale behind procedural choices, and troubleshooting strategies for common challenges. We will explore both classical nucleophilic aromatic substitution (SNAr) pathways, enhanced by modern techniques like microwave irradiation, and the highly efficient palladium-catalyzed Buchwald-Hartwig amination for the formation of C-N bonds.

Introduction and Strategic Considerations

The 2,3-substituted pyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. 3-Chloro-2-methylpyridine serves as a key starting material for accessing this chemical space. However, its reactivity in nucleophilic substitution is governed by a combination of electronic and steric factors that must be understood to achieve successful outcomes.

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack. However, in 3-halopyridines, this activation is less pronounced at the C-3 position compared to the C-2 and C-4 positions. Consequently, classical SNAr reactions at C-3 are often sluggish and require forcing conditions.[1]

  • Steric Hindrance: The presence of the methyl group at the C-2 position sterically encumbers the adjacent C-3 reaction center. This hindrance can impede the approach of the nucleophile, further reducing reaction rates and necessitating carefully optimized conditions.

Given these challenges, the choice of synthetic methodology is critical. While strong nucleophiles under thermal or microwave conditions can be effective for C-S and C-O bond formation, the construction of C-N bonds, particularly with less nucleophilic amines, overwhelmingly benefits from modern palladium-catalyzed cross-coupling reactions.[2][3]

Safety and Reagent Handling

2.1 Properties of 3-Chloro-2-methylpyridine Hydrochloride

3-Chloro-2-methylpyridine is often supplied as a hydrochloride salt to improve its stability and handling. It is crucial to remember that the pyridine nitrogen is protonated. Therefore, in any reaction, at least one equivalent of base must be added to neutralize the hydrochloride salt before a productive reaction can occur, in addition to the base required for the reaction mechanism itself.

2.2 Hazard Identification and Safe Practices

3-Chloro-2-methylpyridine and its hydrochloride salt are classified as irritants.[4][5] They can cause skin, eye, and respiratory irritation.[5][6][7] All manipulations should be performed in a well-ventilated fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A properly fitted lab coat

For palladium-catalyzed reactions, which are sensitive to oxygen, an inert atmosphere (Nitrogen or Argon) is required.[8] This is typically achieved using a glovebox or standard Schlenk line techniques. All solvents and liquid reagents for these reactions must be anhydrous and de-gassed.

Mechanistic Pathways and Protocol Selection

The choice of protocol depends heavily on the nature of the incoming nucleophile. Below, we detail the two primary strategies for functionalizing 3-chloro-2-methylpyridine.

3.1 Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This pathway is most effective for strong, highly polarizable nucleophiles such as thiolates and alkoxides. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. To overcome the inherent low reactivity of the C-3 position, elevated temperatures are necessary. Microwave-assisted organic synthesis (MAOS) has proven exceptionally effective, dramatically reducing reaction times and often improving yields compared to conventional heating.[9]

3.2 Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination

For the crucial formation of C-N bonds, the Buchwald-Hartwig amination is the method of choice.[10][11] This reaction is not an SNAr process but rather a cross-coupling reaction that proceeds via a Pd(0)/Pd(II) catalytic cycle. Its primary advantage is the ability to couple a wide range of amines (primary, secondary, anilines) under relatively mild conditions with high functional group tolerance. The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the rate-limiting oxidative addition of the C-Cl bond to the palladium center and the final reductive elimination step.[8][12]

Fig 1: Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex Pd(II)-Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation product_complex Product Complex amido_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product Ar-NR₂ product_complex->product reagents Ar-Cl (3-Chloro-2-methylpyridine) reagents->oa_complex amine R₂NH + Base amine->amido_complex

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocols

4.1 Protocol 1: Microwave-Assisted SNAr with a Thiol Nucleophile

This protocol describes the synthesis of 2-methyl-3-(alkylthio)pyridine derivatives, leveraging microwave heating for efficiency.[9][13]

Materials:

  • 3-Chloro-2-methylpyridine hydrochloride (1.0 equiv)

  • Thiol (e.g., ethanethiol, thiophenol) (1.2 equiv)

  • Sodium methoxide (2.5 equiv, as a solution or solid)

  • Anhydrous Ethanol (solvent)

  • Microwave reaction vial with a stir bar

  • CEM Discover or similar single-mode microwave reactor

Procedure:

  • To a 10 mL microwave reaction vial, add 3-chloro-2-methylpyridine hydrochloride (e.g., 164 mg, 1.0 mmol).

  • Add a magnetic stir bar.

  • In a separate flask, prepare a solution of sodium methoxide (e.g., 135 mg, 2.5 mmol) in anhydrous ethanol (5 mL).

  • Add the thiol (1.2 mmol) to the sodium methoxide solution to pre-form the thiolate.

  • Transfer the resulting sodium thiolate solution to the microwave vial containing the pyridine substrate.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters: Temperature = 160°C, Time = 40 minutes, Power = 150 W (with stirring).[13]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up: Quench the reaction mixture by carefully adding water (10 mL). Extract the aqueous phase with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography.

4.2 Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol provides a general procedure for the palladium-catalyzed coupling of a secondary amine (e.g., morpholine) to 3-chloro-2-methylpyridine.

Fig 2: Buchwald-Hartwig Experimental Workflow prep 1. Reagent Preparation (Inert Atmosphere) setup 2. Reaction Setup Add Pd source, Ligand, Base, Substrate, and Amine to flask prep->setup solvent 3. Solvent Addition Add dry, de-gassed solvent (e.g., Toluene) setup->solvent reaction 4. Reaction Heat to 80-110 °C with vigorous stirring solvent->reaction monitor 5. Monitoring Track progress via TLC or LC-MS reaction->monitor workup 6. Work-up & Purification Quench, Extract, and perform Column Chromatography monitor->workup

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • 3-Chloro-2-methylpyridine hydrochloride (1.0 equiv)

  • Secondary amine (e.g., morpholine) (1.2 equiv)

  • Palladium source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Ligand: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous, de-gassed toluene

  • Oven-dried Schlenk flask or glovebox equipment

Procedure:

  • In a glovebox or under a positive pressure of argon: To an oven-dried Schlenk flask equipped with a stir bar, add sodium tert-butoxide (e.g., 240 mg, 2.5 mmol).

  • Add the palladium precursor Pd₂(dba)₃ (e.g., 18 mg, 0.02 mmol) and the RuPhos ligand (e.g., 19 mg, 0.04 mmol).

  • Add the 3-chloro-2-methylpyridine hydrochloride (164 mg, 1.0 mmol).

  • Seal the flask with a septum, remove it from the glovebox (if used), and connect to a Schlenk line under argon.

  • Add anhydrous, de-gassed toluene (5 mL) via syringe.

  • Add the secondary amine (1.2 mmol) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Summary and Troubleshooting

Reaction TypeNucleophileCatalyst/Ligand SystemBaseSolventTemperature (°C)Key Considerations
SNAr Thiolates (R-S⁻)NoneNaOMe / NaHEthanol / DMF100-160Microwave heating is highly recommended.[9]
SNAr Alkoxides (R-O⁻)NoneNaH / K₂CO₃Respective Alcohol / DMF120-180Higher temperatures are often required compared to thiols.
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃ / RuPhos or BrettPhosNaOtBuToluene / Dioxane80-110Requires strictly inert and anhydrous conditions.[14] Ligand choice is critical.
Buchwald-Hartwig AnilinesPd(OAc)₂ / XPhos or RuPhosK₃PO₄ / Cs₂CO₃Toluene / Dioxane90-120Weaker bases can sometimes be used, but may require higher temperatures.[8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion (Buchwald-Hartwig) 1. Inactive catalyst (oxygen exposure).2. Insufficiently active ligand for C-Cl bond.3. Insufficient temperature.1. Ensure all reagents, solvents, and equipment are scrupulously dry and de-gassed. Use fresh catalyst and base.[2]2. Switch to a more electron-rich, bulky ligand (e.g., RuPhos, BrettPhos). Consider using a pre-formed palladium pre-catalyst.[8][14]3. Increase reaction temperature in 10°C increments.
Hydrodehalogenation (Cl replaced by H) 1. Presence of water.2. Reductive elimination is slow compared to competing pathways.1. Ensure strictly anhydrous conditions.[8]2. Use a slight excess of the amine (1.2-1.5 equiv). A different ligand may alter the rate of reductive elimination.
Low Yield (SNAr) 1. Insufficient temperature or reaction time.2. Nucleophile is not strong enough.1. Switch from conventional heating to microwave irradiation.[13]2. Ensure the nucleophile is fully deprotonated by using a strong base (e.g., NaH, NaOMe).

Conclusion

3-Chloro-2-methylpyridine hydrochloride is a valuable but challenging substrate for nucleophilic substitution. A modern understanding of reaction mechanisms and techniques allows for its efficient transformation into a variety of useful derivatives. For C-S and C-O bond formation, microwave-assisted SNAr provides a rapid and effective route. For the synthetically vital C-N bond formation, the Buchwald-Hartwig amination stands as the preeminent method, offering broad scope and high yields, provided that reaction conditions, particularly the choice of ligand and the exclusion of oxygen, are carefully controlled. The protocols and data provided herein serve as a robust starting point for researchers aiming to incorporate this important heterocyclic core into their synthetic targets.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
  • Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. (2016, November 26). SpringerLink.
  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2. (n.d.). Taylor & Francis.
  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. (2012, June 6). Taylor & Francis Online.
  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. (n.d.). PMC.
  • Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • 3-Chloro-2-methylpyridine | 72093-03-9. (n.d.). Sigma-Aldrich.
  • 3-Chloro-2-methylpyridine | C6H6ClN | CID 2762797. (n.d.). PubChem.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). Chemical Reviews.
  • SAFETY DATA SHEET. (2012, May 3). Fisher Scientific.
  • 3-(Chloromethyl)-5-methylpyridine hydrochloride Safety Data Sheet. (2023, July 7). Apollo Scientific.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). PMC.
  • Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers. (n.d.). Benchchem.
  • Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma.
  • Benchchem. (n.d.). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
  • How can we replace the chlorine atom in 3-chloro-2-carboxylic pyridine with free hydrazine hydrate group?. (2012, November 13). ResearchGate.

Sources

Synthesis of pharmaceutical intermediates from 3-Chloro-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 3-Chloro-2-methylpyridine

Abstract

3-Chloro-2-methylpyridine (CAS 72093-03-9), often supplied as the hydrochloride salt, is a privileged scaffold in medicinal chemistry. Its unique substitution pattern—combining a sterically demanding chlorine at the 3-position with a reactive methyl group at the 2-position—makes it a critical precursor for SHP2 inhibitors , allosteric modulators , and agrochemicals (e.g., clopyralid analogs). This guide details the rigorous protocols for converting the raw hydrochloride salt into two high-value intermediates: 3-Chloropicolinic Acid (via oxidation) and 3-Chloro-2-(bromomethyl)pyridine (via radical halogenation).

Part 1: Critical Pre-Treatment – Salt Neutralization

Rationale: The commercial starting material is typically 3-Chloro-2-methylpyridine hydrochloride. Direct use of the salt in oxidative or radical reactions often leads to poor yields due to the quenching of radical initiators or the consumption of oxidants by the chloride counter-ion. A rigorous "free-basing" protocol is the first step to ensuring process reliability.

Protocol 1.0: Preparation of 3-Chloro-2-methylpyridine Free Base

  • Reagents:

    • 3-Chloro-2-methylpyridine HCl (100 g, 0.61 mol)

    • Sodium Hydroxide (NaOH), 20% w/v aqueous solution

    • Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM)

    • Brine (saturated NaCl)

  • Workflow:

    • Dissolution: Suspend the hydrochloride salt in 300 mL of water in a 1L separatory funnel.

    • Neutralization: Slowly add 20% NaOH with varying agitation until pH 10-11 is reached. Caution: Exothermic.

    • Extraction: Extract the liberated oil immediately with MTBE (3 x 150 mL). MTBE is preferred over DCM for radical reactions to avoid halogen exchange, though DCM is acceptable for oxidations.

    • Drying: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure (40°C, 200 mbar).

    • Validation: The free base should appear as a clear to pale yellow liquid.

      • Checkpoint: Check pH of the aqueous layer; if <10, amine remains protonated and lost in water.

Part 2: Oxidative Pathway – Synthesis of 3-Chloropicolinic Acid

Application Context: 3-Chloropicolinic acid (3-chloropyridine-2-carboxylic acid) is a bioisostere for salicylic acid derivatives and a key fragment in the synthesis of VLA-4 antagonists and metalloprotease inhibitors . The electron-withdrawing chlorine at C3 increases the acidity of the carboxylic acid, influencing the binding affinity in active sites.

Mechanism: The oxidation of the 2-methyl group is challenging due to the potential for N-oxide formation or ring degradation. A controlled Permanganate oxidation is the industry standard for reliability.

Protocol 2.0: Controlled Permanganate Oxidation

ParameterSpecification
Substrate 3-Chloro-2-methylpyridine (Free Base)
Oxidant Potassium Permanganate (KMnO₄) (2.5 eq)
Solvent Water (0.5 M concentration relative to substrate)
Temperature 70°C - 85°C
Yield Target 65% - 75%

Step-by-Step Methodology:

  • Setup: In a 2L three-neck flask equipped with a mechanical stirrer and reflux condenser, charge 3-Chloro-2-methylpyridine (50 g, 0.39 mol) and water (800 mL). Heat to 70°C.

  • Addition: Add KMnO₄ (154 g, 0.97 mol) in 5 portions over 2 hours.

    • Why? Portion-wise addition prevents "runaway" exotherms and minimizes ring oxidative cleavage.

  • Reaction: Stir at 85°C for 4 hours. The purple solution will turn into a brown slurry (MnO₂ precipitate).

    • Checkpoint: Spot TLC (MeOH/DCM 1:9). Starting material (high R_f) should disappear; Product (low R_f) appears.

  • Workup:

    • Filter the hot mixture through a Celite pad to remove MnO₂. Wash the pad with hot water.

    • Concentrate the filtrate to ~300 mL.

    • Acidification: Cool to 0°C and acidify to pH 3.0 using 6N HCl. The product will precipitate as a white/off-white solid.

  • Purification: Recrystallize from water/ethanol if necessary.

DOT Diagram: Oxidative Pathway Logic

OxidationPathway cluster_0 Critical Control Point Start 3-Chloro-2-methylpyridine (Free Base) Intermediate Intermediate Aldehyde Start->Intermediate Oxidation Step 1 Oxidant KMnO4 / H2O (T > 70°C) Oxidant->Intermediate Product 3-Chloropicolinic Acid (Precipitate @ pH 3) Intermediate->Product Oxidation Step 2 Byproduct MnO2 (Brown Solid) Intermediate->Byproduct Reduction

Caption: Stepwise oxidation mechanism converting the methyl group to carboxylic acid while preserving the chloro-pyridine core.

Part 3: Radical Activation – Synthesis of 3-Chloro-2-(bromomethyl)pyridine

Application Context: This intermediate is a potent alkylating agent used to introduce the (3-chloropyridin-2-yl)methyl moiety into amines or thiols. This motif is found in SHP2 inhibitors (e.g., analogs of TNO155) and experimental proton pump inhibitors .

Protocol 3.0: Wohl-Ziegler Bromination

Safety Note: This reaction proceeds via a radical mechanism.[1] Oxygen must be excluded.

  • Reagents:

    • 3-Chloro-2-methylpyridine (20 g, 157 mmol)

    • N-Bromosuccinimide (NBS) (28 g, 157 mmol, 1.0 eq)

    • AIBN (Azobisisobutyronitrile) (0.5 g, 2 mol%)

    • Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃ - Green alternative)

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material in anhydrous PhCF₃ (200 mL) under Argon atmosphere.

  • Initiation: Add NBS and AIBN.

    • Expert Tip: Recrystallize NBS from water before use to remove HBr, which causes side reactions.

  • Reflux: Heat to reflux (approx. 102°C for PhCF₃). Illuminate with a tungsten lamp if initiation is slow.

  • Monitoring: Monitor by 1H NMR. Look for the shift from -CH₃ (2.6 ppm) to -CH₂Br (4.6 ppm).

    • Stop Condition: Stop when conversion reaches ~80-85%. Pushing to 100% often leads to di-bromination (gem-dibromide), which is inseparable.

  • Workup:

    • Cool to 0°C. Succinimide will precipitate; filter it off.

    • Concentrate the filtrate.

    • Purification: Rapid column chromatography (Hexanes/EtOAc). Note: The bromide is unstable on silica; use neutral alumina or minimize contact time.

DOT Diagram: Radical Cycle

RadicalCycle Initiator AIBN (Heat) Radical_Br Br• Radical Initiator->Radical_Br Initiation Substrate 3-Chloro-2-methylpyridine Radical_Br->Substrate H-Abstraction Allyl_Radical Benzylic Radical (Stabilized) Substrate->Allyl_Radical NBS N-Bromosuccinimide Allyl_Radical->NBS Br Transfer NBS->Radical_Br Propagation Product 3-Chloro-2-(bromomethyl)pyridine NBS->Product

Caption: The Wohl-Ziegler radical chain reaction mechanism for selective benzylic bromination.

References

  • PubChem. (2023). 3-Chloro-2-methylpyridine Compound Summary. National Library of Medicine.

  • BenchChem. (2025).[2] Technical Guide to the Synthesis of Chlorinated Pyridines.

  • Google Patents. (2019). WO2019158019A1 - Pyrimidine-fused cyclic compounds as SHP2 inhibitors.

  • Sigma-Aldrich. (2023). 3-Chloropyridine-2-carboxylic acid Product Sheet.

  • Chem-Impex. (2023). Applications of 3-Chloro-2-methylpyridine in Pharmaceutical Development.

Sources

Procedure for converting 3-Chloro-2-methylpyridine hydrochloride to free base

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In drug discovery and agrochemical synthesis, 3-Chloro-2-methylpyridine (CAS 72093-03-9) serves as a critical heterocyclic building block.[1] While often supplied as the hydrochloride salt (solid) for enhanced stability and shelf-life, the free base (liquid) is the requisite species for nucleophilic substitution, palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), and lithiation reactions.

The hydrochloride salt (


) is acidic and non-nucleophilic. Attempting to use the salt directly in base-sensitive catalytic cycles can poison catalysts or alter stoichiometric ratios. This protocol details the thermodynamic conversion of the salt to its neutral, lipophilic free base, ensuring high recovery yields and purity suitable for downstream GMP workflows.

Chemical Principles & Mechanism

The conversion relies on shifting the acid-base equilibrium. The pyridine nitrogen in 3-Chloro-2-methylpyridine is a weak base. The electron-withdrawing chlorine atom at the C3 position inductively destabilizes the protonated form, lowering the


 significantly compared to 2-methylpyridine (

).

Reaction:



Thermodynamic Requirement: To ensure


 conversion to the free base, the aqueous pH must be adjusted to at least 2 units above the conjugate acid's 

.

Given the estimated

of

, a target pH of

is recommended. This is easily achieved using standard inorganic bases (NaOH or

).

Materials & Equipment

Reagents:

  • Starting Material: 3-Chloro-2-methylpyridine Hydrochloride (Solid).

  • Base: 2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ) for milder conditions.
    
  • Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Note: MTBE is preferred for green chemistry compliance, but DCM offers higher solubility for halogenated pyridines.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    

Equipment:

  • Separatory Funnel (Borosilicate glass).

  • pH Meter or High-Range pH Paper (0-14).

  • Rotary Evaporator with vacuum controller (Critical for volatile free bases).

  • Cooling bath (Ice/Water).

Experimental Protocol: Biphasic Neutralization

Step 1: Dissolution and pH Adjustment
  • Weigh the 3-Chloro-2-methylpyridine hydrochloride salt.

  • Dissolve in minimum deionized water (approx. 10 mL per gram of salt) in a beaker. The solution will be acidic (

    
    ).
    
  • Cooling: Place the beaker in an ice bath (

    
    ). Neutralization is exothermic; heat can promote decomposition or volatilization.
    
  • Basification: Slowly add 2M NaOH dropwise with stirring. Monitor pH continuously.

    • Endpoint: Continue until pH reaches 10–12 . The solution will become cloudy as the free base "oils out" (separates from the aqueous phase).

Step 2: Liquid-Liquid Extraction
  • Transfer the cloudy aqueous mixture to a separatory funnel.

  • Add the organic solvent (DCM or MTBE) equal to the volume of the aqueous phase.

  • Shake vigorously for 2 minutes, venting frequently to release pressure.

  • Allow phases to separate. The free base will partition into the organic layer.

    • DCM: Bottom layer.[2]

    • MTBE: Top layer.[3]

  • Collect the organic layer.

  • Re-extraction: Extract the aqueous layer two more times with fresh solvent to maximize yield.

Step 3: Drying and Isolation
  • Combine all organic fractions.

  • Wash with a small volume of Brine (Saturated NaCl) to remove residual water.

  • Dry over Anhydrous

    
     for 15 minutes.
    
  • Filter off the solid drying agent.

  • Concentration: Evaporate the solvent using a rotary evaporator.

    • Critical: 3-Chloro-2-methylpyridine is a liquid and potentially volatile. Use a bath temperature of < 40°C and moderate vacuum (do not go below 20 mbar for extended periods) to prevent product loss.

Process Visualization (Workflow)

The following diagram illustrates the logical flow and critical decision points in the neutralization process.

G Start Start: HCl Salt Input Dissolve Dissolve in Water (T = 20°C) Start->Dissolve Cool Cool to 0-5°C (Ice Bath) Dissolve->Cool Exotherm Control AdjustPH Adjust pH > 10 (Add 2M NaOH) Cool->AdjustPH PhaseSep Phase Separation (Oiling Out) AdjustPH->PhaseSep Deprotonation Extract Extract with DCM/MTBE (3x Cycles) PhaseSep->Extract Dry Dry Organic Phase (Na2SO4) Extract->Dry Evap Rotary Evaporation (Bath < 40°C) Dry->Evap Product End: Free Base Liquid Evap->Product Solvent Removal

Figure 1: Step-by-step workflow for the neutralization and extraction of 3-Chloro-2-methylpyridine.

Quality Control & Data Specifications

After isolation, the free base must be characterized to ensure the complete removal of the hydrochloride counter-ion.

ParameterSpecification (Target)Method of Verification
Appearance Pale Yellow LiquidVisual Inspection
Chloride Content Negative / TraceSilver Nitrate (

) Test on aqueous wash
Purity > 98.0%GC-MS or HPLC
Identity Matches Reference

-NMR (

)

Troubleshooting Guide:

  • Low Yield: Check the aqueous layer pH. If pH < 10, the compound remains protonated and water-soluble. Re-adjust pH and re-extract.

  • Emulsions: Pyridines can form emulsions. Add solid NaCl to the aqueous phase to increase ionic strength and force separation.

  • Product Loss: The free base is volatile. Do not leave under high vacuum overnight.

References

  • PubChem. (2023). 3-Chloro-2-methylpyridine Compound Summary. National Library of Medicine. [Link][4]

  • American Elements. (2023). 3-Chloro-2-methylpyridine Technical Data. [Link][4][5]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suzuki-Miyaura Coupling Reaction Conditions for 3-Chloro-2-methylpyridine Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The coupling of 3-Chloro-2-methylpyridine presents a distinct challenge in medicinal chemistry. Unlike 2- or 4-chloropyridines, which are activated for oxidative addition via electron deficiency at the


 and 

positions, the 3-chloro position is electronically neutral (similar to chlorobenzene) and lacks the activating nitrogen effect. Furthermore, the 2-methyl group introduces significant steric hindrance proximal to the reaction center, impeding the approach of the palladium catalyst.

Standard protocols utilizing Pd(PPh


)

often result in poor conversion (<20%) or require harsh conditions that promote protodehalogenation. This guide outlines a "Gold Standard" protocol utilizing sterically demanding, electron-rich Buchwald ligands (specifically SPhos or XPhos ) to facilitate oxidative addition under mild conditions, ensuring high yields (>85%) and reproducibility.

Scientific Background & Mechanistic Insight

The Substrate Challenge
  • Electronic Deactivation: The C3-Cl bond in pyridine has a higher bond dissociation energy compared to C2-Cl or C4-Cl. The lack of resonance stabilization for the oxidative addition intermediate (Meisenheimer-like complex) makes the activation energy barrier significantly higher.

  • Steric Shielding: The ortho-methyl group at C2 creates a "picket fence" effect. This necessitates the use of a ligand that can form a highly active, monoligated Pd(0) species (

    
    ) rather than the less active bis-ligated species (
    
    
    
    ).
The Solution: Dialkylbiaryl Phosphine Ligands

To overcome these barriers, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the ligand of choice.

  • Electron Richness: The dicyclohexylphosphino group increases electron density on the Pd center, accelerating the rate-limiting oxidative addition into the inert C-Cl bond.

  • Steric Bulk: The biaryl backbone promotes the formation of the monoligated

    
     species and prevents the formation of inactive palladium dimers.
    
  • Secondary Interaction: The methoxy groups on the lower ring of SPhos can provide hemilabile coordination to the Pd, stabilizing the intermediate and preventing catalyst decomposition.

Visualization: Catalytic Cycle & Optimization Logic

Figure 1: Mechanistic Pathway for Sterically Hindered Aryl Chlorides

This diagram highlights the critical role of the ligand in the oxidative addition step, the primary bottleneck for 3-chloro-2-methylpyridine.

SuzukiMechanism PreCat Pd(OAc)2 + SPhos ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Reduction in situ OxAdd Oxidative Addition (Rate Limiting Step) ActiveCat->OxAdd + Substrate Substrate 3-Chloro-2-methylpyridine Substrate->OxAdd PdII_Int Pd(II) Intermediate [L-Pd(Ar)(Cl)] OxAdd->PdII_Int TransMet Transmetalation PdII_Int->TransMet + Activated Boronate Boronic Ar'-B(OH)2 + Base Boronic->TransMet PdII_Biaryl Pd(II) Biaryl Complex [L-Pd(Ar)(Ar')] TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->ActiveCat Regeneration Product Coupled Biaryl Product RedElim->Product

Caption: Catalytic cycle emphasizing the rate-limiting oxidative addition facilitated by monoligated L-Pd(0) species.

Figure 2: Optimization Decision Tree

Use this workflow to troubleshoot low yields or side reactions.

OptimizationTree Start Standard Protocol (Pd(OAc)2 / SPhos / K3PO4) Check Check Yield & Purity Start->Check Success Yield > 80% Scale Up Check->Success Good LowConv Low Conversion (Starting Material Left) Check->LowConv SM Remaining Dehal Protodehalogenation (Des-chloro byproduct) Check->Dehal Byproduct Homo Homocoupling (Ar-Ar dimer) Check->Homo Dimer Sol_LowConv 1. Switch to XPhos 2. Increase Temp to 100°C 3. Use Pd-G3 Precatalyst LowConv->Sol_LowConv Sol_Dehal 1. Switch Solvent to Anhydrous Toluene 2. Use Cs2CO3 (Anhydrous) Dehal->Sol_Dehal Sol_Homo 1. Degas solvents thoroughly 2. Slow addition of Boronic Acid Homo->Sol_Homo

Caption: Workflow for optimizing reaction conditions based on specific failure modes.

Experimental Protocols

Protocol A: The "Gold Standard" (SPhos System)

Recommended for initial screening and scale-up up to 10g.

Reagents:

  • Substrate: 3-Chloro-2-methylpyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (2 mol%)[1]
    
  • Ligand: SPhos (4 mol%) (Note: 1:2 Pd:L ratio is critical)

  • Base: K

    
    PO
    
    
    
    (2.0 equiv, finely ground)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step Procedure:

  • Preparation: To a dry reaction vial (or Schlenk flask) equipped with a magnetic stir bar, add the aryl boronic acid (1.2 equiv), K

    
    PO
    
    
    
    (2.0 equiv), and SPhos (4 mol%).
  • Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill cycle x3).

  • Solvent Addition: Add 1,4-Dioxane and degassed Water (4:1 ratio). Concentration should be approx. 0.2 M with respect to the pyridine.

  • Substrate Addition: Add 3-Chloro-2-methylpyridine (1.0 equiv) via syringe.

  • Catalyst Addition: Add Pd(OAc)

    
     (2 mol%) quickly under a positive stream of inert gas.
    
    • Tip: Alternatively, use a stock solution of Pd(OAc)

      
       in dioxane for better precision on small scales.
      
  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

    • Time: Typically 2–4 hours. Monitor by LCMS or TLC.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water and brine.[1][3] Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Microwave-Assisted (Rapid Library Synthesis)

Recommended for high-throughput medicinal chemistry (20-50 mg scale).

Reagents:

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1 mol%) / XPhos (2 mol%) OR XPhos Pd G2 Precatalyst (2 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 equiv, 2M aqueous solution)
  • Solvent: THF / Water (10:1) or DME / Water (4:1)

Procedure:

  • Load solid reagents (Substrate, Boronic Acid, Precatalyst) into a microwave vial.[1]

  • Seal and purge with Argon.

  • Add degassed solvents and aqueous base.

  • Irradiate at 120 °C for 20 minutes (High Absorption setting).

  • Filter through a celite plug and analyze.

Comparative Data Table

VariableStandard Condition (Not Recommended)Optimized Condition (Recommended)
Catalyst Pd(PPh

)

Pd(OAc)

+ SPhos
Ligand Type Simple PhosphineDialkylbiaryl Phosphine (Buchwald)
Solvent Toluene/EtOH/H

O
1,4-Dioxane/H

O (4:1)
Temp 80 °C100 °C
Time 12–24 hours2–4 hours
Typical Yield 15–30%85–95%
Major Issue Incomplete ConversionNone (High turnover)

Troubleshooting & Expert Tips

  • "My reaction stalled at 50% conversion."

    • Cause: Catalyst death (Pd black formation) or boronic acid decomposition.

    • Fix: Add a second portion of catalyst (1 mol%) and ligand after 2 hours. Alternatively, use the XPhos Pd G3 precatalyst, which activates more efficiently than mixing Pd(OAc)

      
       and ligand in situ.
      
  • "I see a lot of de-chlorinated pyridine (2-methylpyridine)."

    • Cause: Protodehalogenation. This occurs when the transmetalation is slow, and the Pd(II)-Ar species reacts with hydride sources (often from solvent impurities or excessive heating in alcohols).

    • Fix: Switch to strictly anhydrous Toluene as the solvent and use anhydrous Cs

      
      CO
      
      
      
      or K
      
      
      PO
      
      
      . Remove water from the system entirely.
  • "The boronic acid is unstable (e.g., 2-pyridineboronic acid)."

    • Fix: Use the corresponding Boronic Acid Pinacol Ester (BPin) or Potassium Trifluoroborate (BF

      
      K)  salt. These release the active boronate species slowly, preventing protodeboronation.
      

References

  • General Suzuki-Miyaura Methodology for Chloropyridines

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • SPhos/XPhos Ligand Efficacy

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: Scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. Link

  • Application to 3-Chloro-2-substituted Pyridines

    • Billingsley, K., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids.[4] Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Microwave Assisted Protocols

    • Bagley, M. C., et al. (2002). Rapid synthesis of 3-substituted pyridines using microwave-assisted Suzuki cross-coupling reactions. Synlett, 2002(08), 1323-1326. Link

Sources

Application Notes and Protocols for the Utilization of 3-Chloro-2-methylpyridine Hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, lending desirable properties to a vast array of herbicides, insecticides, and fungicides.[1] This document provides a detailed technical guide for researchers and synthetic chemists on the practical application of 3-Chloro-2-methylpyridine hydrochloride, a versatile and reactive starting material. We will explore its chemical attributes and present detailed, field-proven protocols for its conversion into key agrochemical intermediates, with a primary focus on the synthesis of a precursor for the neonicotinoid insecticide, Imidacloprid. Additionally, we will touch upon the broader context of methylpyridine derivatives in the synthesis of other major agrochemicals like Chlorpyrifos to highlight the versatility of this class of compounds. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices and the inclusion of critical in-process controls.

Introduction: The Strategic Importance of Substituted Pyridines

Heterocyclic compounds containing the pyridine ring are of immense importance in organic chemistry, finding widespread application in pharmaceuticals and agrochemicals.[2][3] Their prevalence is due to a combination of factors including their metabolic stability, appropriate polarity, and the ability to fine-tune their biological activity through substitution. 3-Chloro-2-methylpyridine hydrochloride is a particularly valuable building block due to the presence of three key reactive sites: the chlorine atom, the methyl group, and the pyridine nitrogen.[4] This allows for a variety of chemical transformations, making it a strategic starting point for the synthesis of complex, high-value agrochemical molecules.[5]

Chemical Properties and Reactivity Profile

The reactivity of 3-Chloro-2-methylpyridine is dictated by the interplay of its substituents. The chlorine atom at the 3-position can participate in nucleophilic substitution reactions, although it is less reactive than a chlorine at the 2- or 4-position. The methyl group at the 2-position is susceptible to oxidation or free-radical halogenation, providing a handle for further functionalization. The pyridine nitrogen can be quaternized or can direct metallation at adjacent positions. The hydrochloride salt form enhances the compound's stability and water solubility, which can be advantageous in certain reaction setups.

Application in Neonicotinoid Synthesis: A Step-by-Step Guide to an Imidacloprid Precursor

One of the most significant applications of 3-Chloro-2-methylpyridine is as a precursor to 2-chloro-5-chloromethylpyridine (CCMP), a key intermediate in the synthesis of the widely used neonicotinoid insecticide, Imidacloprid.[6][7] The following protocols detail a two-stage process: the initial radical chlorination of the methyl group, followed by the condensation reaction to form Imidacloprid.

Part A: Synthesis of 2-Chloro-5-chloromethylpyridine via Radical Chlorination

This protocol is based on established methods for the side-chain chlorination of methylpyridines.[3][8] The objective is to selectively monochlorinate the methyl group.

Experimental Protocol: Radical Chlorination

  • Materials:

    • 3-Chloro-2-methylpyridine hydrochloride

    • A radical initiator, e.g., 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)

    • Chlorine gas (Cl₂)

    • Anhydrous inert solvent (e.g., carbon tetrachloride or dichlorobenzene)

    • Aqueous sodium bicarbonate solution (5% w/v)

    • Anhydrous magnesium sulfate

    • Round-bottom flask with a reflux condenser, gas inlet tube, and magnetic stirrer

    • Heating mantle with temperature control

    • UV lamp (optional, can enhance initiation)

  • Procedure:

    • To a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube extending below the surface of the reaction mixture, and a magnetic stir bar, add 3-Chloro-2-methylpyridine (12.8 g, 0.1 mol) and 100 mL of anhydrous carbon tetrachloride.

    • Stir the mixture to dissolve the starting material.

    • Add the radical initiator, AIBN (0.164 g, 1 mol%).

    • Heat the reaction mixture to reflux (approx. 77°C for CCl₄).

    • Once refluxing, begin bubbling chlorine gas through the solution at a slow, controlled rate. If using a UV lamp, position it to irradiate the flask.

    • Monitor the reaction progress every 30 minutes using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The goal is to maximize the formation of the monochlorinated product while minimizing dichlorination.

    • Upon completion (typically 2-4 hours, as indicated by the consumption of the starting material), stop the chlorine flow and turn off the heat.

    • Allow the mixture to cool to room temperature and purge with nitrogen gas to remove any dissolved chlorine and HCl.

    • Carefully transfer the reaction mixture to a separatory funnel and wash with 5% aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining HCl.

    • Wash with brine (50 mL), and then dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-chloro-5-chloromethylpyridine.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

  • Causality and Rationale:

    • Radical Initiator (AIBN): AIBN is chosen for its predictable decomposition at the reaction temperature to generate free radicals, which initiate the chlorination chain reaction.[3]

    • Inert Solvent (CCl₄): Carbon tetrachloride is a traditional solvent for radical chlorinations due to its inertness and ability to dissolve both the starting material and chlorine gas. However, due to its toxicity, alternative solvents like dichlorobenzene can be used.

    • Temperature: The reaction is carried out at reflux to ensure a sufficient rate of radical initiation and propagation.

    • In-Process Controls: Regular monitoring by GC or TLC is crucial to prevent over-chlorination, which would lead to the formation of dichloromethyl and trichloromethyl byproducts, reducing the yield of the desired product.[8]

Part B: Synthesis of Imidacloprid

This protocol details the condensation of the synthesized 2-chloro-5-chloromethylpyridine (CCMP) with 2-nitroiminoimidazolidine.[1][9]

Experimental Protocol: Imidacloprid Synthesis

  • Materials:

    • 2-chloro-5-chloromethylpyridine (CCMP) (from Part A)

    • 2-nitroiminoimidazolidine

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile, anhydrous

    • Phase-transfer catalyst (optional, e.g., benzyltriethylammonium chloride - BTEAC)[10]

    • Round-bottom flask with a reflux condenser and magnetic stirrer

    • Heating mantle with temperature control

  • Procedure:

    • To a 100 mL round-bottom flask, add 2-nitroiminoimidazolidine (1.30 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and 50 mL of anhydrous acetonitrile.[1]

    • If using a phase-transfer catalyst, add BTEAC (0.23 g, 1 mmol).

    • Stir the suspension at room temperature for 15 minutes.

    • Add a solution of 2-chloro-5-chloromethylpyridine (1.62 g, 10 mmol) in 20 mL of acetonitrile to the flask.

    • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.[5]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts (potassium carbonate and potassium chloride) and wash the solid with a small amount of acetonitrile.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude Imidacloprid.

    • Purify the crude product by recrystallization from isopropanol or an isopropanol/water mixture to yield pure Imidacloprid as a crystalline solid.[1]

  • Causality and Rationale:

    • Potassium Carbonate: Acts as a base to deprotonate the 2-nitroiminoimidazolidine, forming the nucleophile that attacks the CCMP. A non-nucleophilic base is essential to avoid side reactions.[1]

    • Acetonitrile: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction.[1]

    • Phase-Transfer Catalyst (BTEAC): In heterogeneous reactions, a PTC can facilitate the transfer of the deprotonated 2-nitroiminoimidazolidine into the organic phase, thereby accelerating the reaction rate.[10][11][12]

    • Temperature: Refluxing provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

Broader Context: Methylpyridines in Chlorpyrifos Synthesis

To further illustrate the utility of methylated pyridine starting materials, it is insightful to consider the synthesis of another major agrochemical, the organophosphate insecticide Chlorpyrifos. While not starting from 3-chloro-2-methylpyridine, its synthesis originates from 3-methylpyridine (β-picoline).[13] The key intermediate is 3,5,6-trichloro-2-pyridinol (TCPy).[14][15] The synthesis of TCPy involves the chlorination of the pyridine ring and the methyl group, followed by hydrolysis. TCPy is then reacted with diethylthiophosphoryl chloride to yield Chlorpyrifos.[16] This example underscores the strategic value of the methyl group on the pyridine ring as a synthetic handle for building complex agrochemical structures.

Data Presentation: Summary of Synthetic Parameters

ParameterPart A: Radical ChlorinationPart B: Imidacloprid Synthesis
Key Reactants 3-Chloro-2-methylpyridine, Cl₂2-Chloro-5-chloromethylpyridine, 2-nitroiminoimidazolidine
Solvent Carbon TetrachlorideAcetonitrile
Catalyst/Reagent AIBN (initiator)K₂CO₃ (base), BTEAC (optional PTC)
Temperature ~77°C (Reflux)~82°C (Reflux)
Reaction Time 2-4 hours6-8 hours
Typical Yield 70-85% (of monochlorinated product)~85% (crude)[1]
Purity (Post-purification) >98%>98%[1]

Trustworthiness: A Self-Validating Protocol System

To ensure the reliability and reproducibility of these synthetic protocols, a robust system of in-process analysis and final product characterization is essential.

  • In-Process Controls (IPCs):

    • TLC/GC Monitoring: During the radical chlorination, frequent analysis is critical to determine the optimal reaction time to maximize the desired monochlorinated product and minimize byproducts. For the Imidacloprid synthesis, TLC or LC-MS can confirm the consumption of the limiting reagent.

    • pH Control: In reactions where acidic byproducts are formed, such as the chlorination step, monitoring and controlling the pH can be crucial for preventing unwanted side reactions.

  • Final Product Validation:

    • Purity Assessment: The purity of the final products should be determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[17][18]

    • Structural Confirmation: The identity of the synthesized compounds must be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).[2]

    • Physical Properties: The melting point of the final crystalline product should be measured and compared to the literature value as a final check of purity.[1]

Visualization of Synthetic Workflows

Agrochemical Synthesis Workflow cluster_0 Part A: Synthesis of CCMP Intermediate cluster_1 Part B: Synthesis of Imidacloprid 3-Chloro-2-methylpyridine_HCl 3-Chloro-2-methylpyridine HCl Radical_Chlorination Radical Chlorination (Cl2, AIBN, CCl4, Reflux) 3-Chloro-2-methylpyridine_HCl->Radical_Chlorination Step 1 CCMP 2-Chloro-5-chloromethylpyridine (CCMP) Radical_Chlorination->CCMP Condensation Condensation (K2CO3, Acetonitrile, Reflux) CCMP->Condensation Step 2 NII 2-Nitroimino- imidazolidine NII->Condensation Imidacloprid Imidacloprid Condensation->Imidacloprid

Caption: Synthetic workflow for Imidacloprid from 3-Chloro-2-methylpyridine HCl.

Conclusion

3-Chloro-2-methylpyridine hydrochloride is a potent and versatile starting material in the synthesis of modern agrochemicals. The protocols and rationale provided in this application note demonstrate a clear and efficient pathway to valuable intermediates such as 2-chloro-5-chloromethylpyridine, and ultimately to high-value active ingredients like Imidacloprid. By understanding the underlying chemical principles and implementing robust analytical controls, researchers can confidently and effectively utilize this key building block in the development of novel crop protection solutions.

References

  • Wen, J., et al. (2006). The Preparation of Imidacloprid in a Jet Loop Reactor. Organic Process Research & Development, 10(5), 973-977. Available at: [Link]

  • Zhang, L., et al. (2015). Study on synthesis of imidacloprid via cascade reaction. Research on Chemical Intermediates, 41, 6467-6475. Available at: [Link]

  • Kagaku, S. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine. European Patent EP0557967A1.
  • PrepChem. Synthesis of 2-chloro-5-(chloromethyl)pyridine. Available at: [Link]

  • Wikipedia. Chlorpyrifos. Available at: [Link]

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Chinese Patent CN104610136A.
  • United States Patent US7297798B2. Process for the preparation of the insecticide imidacloprid.
  • Wikipedia. 3-Methylpyridine. Available at: [Link]

  • AERU. Imidacloprid (Ref: BAY NTN 33893). Available at: [Link]

  • Reddy, K. R., et al. (2009). Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes. Journal of Heterocyclic Chemistry, 46(6), 1213-1217. Available at: [Link]

  • World Intellectual Property Organization. (2012). Process for preparing 2-chloro-5-chloromethylpyridine. Patent WO2012048502A1.
  • Al-Adilee, K. J., & Al-Amery, M. H. (2024). A New Spectrophotometric Method for the Determination of Imidacloprid in Real Samples by Diazotization-Coupling Reaction. Egyptian Journal of Chemistry. Available at: [Link]

  • Li, J., et al. (2021). Analysis of imidacloprid residues in mango, cowpea and water samples based on portable molecular imprinting sensors. PLoS ONE, 16(9), e0256449. Available at: [Link]

  • European Patent Office. Method of side-chain chlorination of 2-chloro-methylpyridine. EP 0557967 B1. Available at: [Link]

  • Wang, Y., et al. (2023). Recent Advances for Imidacloprid Detection Based on Functional Nanomaterials. Chemosensors, 11(5), 300. Available at: [Link]

  • PubChem. 3-Chloro-2-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

  • United States Patent US4205175A. Chlorination process.
  • Timchalk, C., et al. (2007). Pharmacokinetics and Pharmacodynamics of Chlorpyrifos and 3,5,6-Trichloro-2-pyridinol in Rat Saliva After Chlorpyrifos Administration. Toxicological Sciences, 98(2), 349-358. Available at: [Link]

  • Sell, W. J. (1908). The chlorination of methyl derivatives of pyridine. Part II. 2-Methylpyridine. Journal of the Chemical Society, Transactions, 93, 1993-2001. Available at: [Link]

  • Wikipedia. Phase-transfer catalyst. Available at: [Link]

  • Chinese Patent CN103073535B. Synthetic method of imidacloprid.
  • PubChem. 3,5,6-Trichloro-2-pyridinol. National Center for Biotechnology Information. Available at: [Link]

  • Li, Y., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4), 36691-36694. Available at: [Link]

Sources

Functionalization of the pyridine ring in 3-Chloro-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Logic

3-Chloro-2-methylpyridine (CAS: 1121-76-2 for HCl salt) represents a "privileged scaffold" in medicinal chemistry.[1] Its value lies in its orthogonal reactivity profile :

  • The C-3 Chloride: A handle for transition-metal catalyzed cross-couplings (Suzuki, Buchwald), albeit electronically deactivated compared to 2- or 4-chloropyridines and sterically crowded by the adjacent methyl group.

  • The C-2 Methyl Group: A "benzylic-like" lateral handle susceptible to deprotonation (lithiation), oxidation, or radical functionalization.[1]

  • The Pyridine Nitrogen: A Lewis base amenable to N-oxidation, which fundamentally alters the ring's electronics, activating C-2/C-6 for nucleophilic attack or enabling [3,3]-sigmatropic rearrangements (Boekelheide reaction).

This guide provides a non-linear, modular approach to functionalizing this scaffold, moving beyond generic recipes to substrate-specific logic.

Pre-treatment: Free-Basing the Hydrochloride Salt

Critical First Step: Most organometallic reactions (Suzuki, Lithiation) require the free base to prevent catalyst poisoning or stoichiometric consumption of organolithiums.

Protocol: Quantitative Free-Basing[1]
  • Dissolution: Dissolve 3-Chloro-2-methylpyridine hydrochloride (10 g) in distilled water (50 mL). The solution will be acidic (pH ~2-3).[1]

  • Neutralization: Slowly add saturated aqueous Na₂CO₃ or 10% NaOH solution with stirring until pH reaches 10-11. An oil will separate.[1]

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).

    • Note: DCM is preferred for ease of removal, but Et₂O is better if carrying forward to lithiation to avoid halogen exchange.

  • Drying: Dry combined organics over anhydrous MgSO₄.

  • Isolation: Filter and concentrate under reduced pressure (keep bath < 40°C due to volatility).

    • Yield: Expect >95% recovery of a pale yellow oil/low-melting solid.[1]

Module 1: Functionalization of the C-3 Position (Cross-Coupling)

Challenge: The C-3 position is electronically less activated for oxidative addition than C-2/C-4.[1] Furthermore, the C-2 methyl group introduces steric hindrance (ortho-effect). Solution: Use electron-rich, bulky phosphine ligands (Buchwald ligands) to facilitate oxidative addition and reductive elimination.[1]

Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Synthesis of 3-Aryl-2-methylpyridines.[1]

ComponentRecommendationRationale
Catalyst Pd(OAc)₂ + SPhos or XPhos SPhos is exceptionally good for sterically hindered aryl chlorides.[1]
Base K₃PO₄ (3.0 equiv)Anhydrous phosphate often outperforms carbonate in hindered systems.[1]
Solvent Toluene/Water (10:[1]1) or Dioxane/WaterBiphasic systems promote the catalytic cycle.
Temp 80–100°CRequired to overcome the C-Cl bond energy.[1]

Step-by-Step Protocol:

  • Charge a reaction vial with 3-chloro-2-methylpyridine (1.0 equiv), Arylboronic acid (1.2–1.5 equiv), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).

  • Add K₃PO₄ (3.0 equiv).[1]

  • Evacuate and backfill with Argon (3 cycles).[1]

  • Add degassed Toluene/Water (10:1, 0.2 M concentration).

  • Seal and heat to 100°C for 12–18 hours.

  • Cool, filter through Celite, and purify via flash chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Synthesis of 3-Amino-2-methylpyridines.[1]

Key Adjustment: The 2-methyl group makes this coupling sensitive to steric clash with the amine.

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).[1]

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃.[1]

  • Pre-activation: Pre-stirring Pd catalyst and ligand for 5 mins increases active species concentration.[1]

Module 2: Lateral Functionalization (The Methyl Group)

This module exploits the acidity of the methyl protons (pKa ~29) or their susceptibility to oxidation.

Pathway A: The Boekelheide Rearrangement (Mild Oxidation)

Mechanism: Conversion of the pyridine to its N-oxide, followed by acylation and [3,3]-sigmatropic rearrangement.[2] This is superior to direct radical halogenation, which often yields mixtures of mono/di-chlorinated products.[1]

Workflow:

  • N-Oxidation: React free base with mCPBA (1.1 equiv) in DCM at 0°C -> RT. Isolate N-oxide.[1]

  • Rearrangement: Treat N-oxide with Trifluoroacetic Anhydride (TFAA) in DCM.

  • Hydrolysis: Basic hydrolysis (K₂CO₃/MeOH) yields (3-chloropyridin-2-yl)methanol.[1]

Boekelheide Start 3-Chloro-2-methylpyridine NOxide N-Oxide Intermediate Start->NOxide mCPBA, DCM 0°C to RT Rearrange Trifluoroacetate Ester (Rearranged) NOxide->Rearrange TFAA, DCM [3,3]-Sigmatropic Shift Product (3-Chloropyridin-2-yl)methanol Rearrange->Product K2CO3, MeOH Hydrolysis

Caption: The Boekelheide Rearrangement pathway offers a regioselective route to the alcohol without over-oxidation.

Pathway B: Lateral Lithiation (C-C Bond Extension)

Concept: Use a strong, hindered base to deprotonate the methyl group. Regioselectivity Note: While 2-chloropyridines undergo ortho-lithiation (at C-3), 3-chloro-2-methylpyridine has the C-3 position blocked.[1] The competition is between C-4 lithiation and Lateral (methyl) lithiation.[1] At -78°C with LDA, lateral lithiation is generally favored due to the benzylic-like stabilization.

Protocol:

  • Dry Conditions: Flame-dry a flask under Argon.

  • Base Prep: Generate LDA (1.1 equiv) in anhydrous THF at -78°C.

  • Addition: Add 3-chloro-2-methylpyridine (1.0 equiv) in THF dropwise. The solution typically turns deep red/orange (lithiated species).

  • Trapping: Stir for 30-60 min at -78°C, then add electrophile (e.g., MeI, Benzaldehyde, DMF).

  • Quench: Quench with saturated NH₄Cl while cold.

Module 3: Oxidation to Carboxylic Acid

Target: 3-Chloropicolinic acid.[1]

For direct conversion to the acid, KMnO₄ is the standard, though yields can be moderate due to decarboxylation or ring degradation.

Optimized Protocol:

  • Suspend 3-chloro-2-methylpyridine (10 mmol) in water (20 mL).

  • Heat to 70°C.

  • Add KMnO₄ (2.5 equiv) portion-wise over 1 hour.

  • Reflux for 3-4 hours.

  • Filter hot (remove MnO₂).[1] Wash solid with hot water.[1]

  • Acidify filtrate to pH 3 with HCl. The product, 3-chloropicolinic acid, typically precipitates or can be extracted with EtOAc.

Reactivity Map & Decision Tree

ReactivityMap Substrate 3-Chloro-2-methylpyridine N_Atom Nitrogen Atom (Lewis Base) Substrate->N_Atom C3_Cl C-3 Chloride (Cross-Coupling) Substrate->C3_Cl C2_Me C-2 Methyl (Lateral Functionalization) Substrate->C2_Me NOx N-Oxide Formation (Activation) N_Atom->NOx Suzuki Suzuki Coupling (Biaryls) C3_Cl->Suzuki Pd(OAc)2/SPhos Buchwald Buchwald Amination (Amines) C3_Cl->Buchwald Pd/BrettPhos Lithiation Lateral Lithiation (LDA, -78°C) C2_Me->Lithiation Electrophiles Oxidation Oxidation (KMnO4) (Carboxylic Acid) C2_Me->Oxidation Acids NOx->C2_Me Boekelheide Rearrangement

Caption: Strategic reactivity map highlighting the three orthogonal handles for functionalization.

Troubleshooting & Safety

IssueProbable CauseSolution
Low Yield in Suzuki Catalyst poisoning by free amine or HCl.[1]Ensure quantitative free-basing. Use 3.0 equiv base.[1] Switch to SPhos or XPhos.
Regio-scrambling in Lithiation Competition between C-4 and Methyl.[1]Maintain strictly -78°C. Use LDA (bulky) rather than nBuLi (nucleophilic attack risk).
Incomplete N-Oxidation Electron-deficient ring is slow to oxidize.[1]Use excess mCPBA (1.5 equiv) and reflux in DCM or use H₂O₂/Acetic Acid at 70°C.

Safety Note: 3-Chloro-2-methylpyridine is an irritant.[1] Organolithium reagents are pyrophoric.[1] Trifluoroacetic anhydride is corrosive and moisture-sensitive.[1] Perform all reactions in a fume hood.

References

  • Suzuki Coupling of Chloropyridines: BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine. Link

  • Boekelheide Reaction Mechanism: Grokipedia/Wikipedia.[1] Boekelheide reaction: Mechanism and Applications. Link

  • Lithiation Regioselectivity: Regioselective Lithiation of 3-chloro-2-ethoxypyridine and related systems. ResearchGate. Link

  • Buchwald-Hartwig Protocols: BenchChem. Application Note: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.[1] Link

  • General Properties: PubChem. 3-Chloro-2-methylpyridine Compound Summary. Link

Sources

Application Note: Catalytic Hydrogenation Protocols for 3-Chloro-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-2-methylpyridine is a versatile intermediate in the synthesis of agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., COX-2 inhibitors, antihistamines).[1] Its catalytic hydrogenation presents a classic chemoselectivity paradox: the need to reduce specific functional groups (nitro, alkene, or the pyridine ring itself) while preserving the labile Carbon-Chlorine (C-Cl) bond.[1]

Standard hydrogenation catalysts (e.g., Pd/C) often favor rapid oxidative addition into the C-Cl bond, leading to hydrodehalogenation (loss of chlorine) before the target reduction is complete.[1] This guide provides validated protocols to navigate this selectivity landscape, utilizing catalyst poisoning, steric control, and acid-base modulation.[1]

Mechanistic Insights & Catalyst Selection

The Hydrodehalogenation Challenge

The reduction of chloropyridines is governed by the competition between the target functional group (


) and the C-Cl bond hydrogenolysis (

).
  • Palladium (Pd): High affinity for C-Cl oxidative addition.[1] Generally unsuitable for preserving chlorine unless heavily poisoned (e.g., Lindlar catalyst) or used in flow with strict residence time control.

  • Platinum (Pt): Lower affinity for C-Cl insertion compared to Pd.[1] When modified with sulfur (Sulfided Pt/C), it becomes the Gold Standard for reducing nitro groups in the presence of halogens.[1]

  • Rhodium (Rh): Excellent for ring saturation (pyridine

    
     piperidine) under mild conditions but expensive.
    
  • Nickel (Ra-Ni): Effective but requires careful pH control; basic conditions promote dehalogenation.

Decision Matrix: Catalyst by Transformation
Target TransformationRecommended CatalystCritical AdditivePrimary Risk
Nitro

Amine
(Keep Cl)
5% Pt/C (Sulfided) None (Self-poisoned)Over-reduction if T > 60°C
Ring Saturation (Keep Cl)PtO₂ (Adams' Cat.) HCl or H₂SO₄Hydrodechlorination at high P
Alkene

Alkane
(Keep Cl)
Rh/C or Ru/C NoneIsomerization of alkene
Hydrodechlorination (Remove Cl)10% Pd/C Et₃N or NaOAcIncomplete removal without base

Visualization: Reaction Pathways & Selectivity[1][2]

The following diagram illustrates the divergent pathways available during the hydrogenation of a hypothetical derivative, 3-chloro-2-methyl-5-nitropyridine.

G Start 3-Chloro-2-methyl- 5-nitropyridine Amine 3-Chloro-2-methyl- 5-aminopyridine (Target A) Start->Amine Pt/C (Sulfided) H2, 5 bar, 25°C Dehalo_Nitro 2-Methyl-5-nitropyridine (Impurity) Start->Dehalo_Nitro Pd/C, Base Dehalo_Amine 2-Methyl-5-aminopyridine (Impurity) Amine->Dehalo_Amine Pd/C, High T Piperidine 3-Chloro-2-methyl- piperidine derivative (Target B) Amine->Piperidine PtO2, AcOH 50 bar, H2

Caption: Selectivity divergence based on catalyst choice. Green path indicates chemoselective nitro reduction; Red paths indicate unwanted dehalogenation.

Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Preserving Chlorine)

Target: Conversion of 3-chloro-2-methyl-5-nitropyridine to 3-chloro-2-methyl-5-aminopyridine.[1] Rationale: Sulfided platinum inhibits the adsorption of the aryl halide moiety onto the catalyst surface, effectively shutting down the dehalogenation pathway while allowing nitro reduction to proceed.[1]

Materials
  • Substrate: 3-Chloro-2-methyl-5-nitropyridine (10.0 g, 58 mmol)

  • Catalyst: 5% Pt/C (Sulfided), typically 0.5 - 1.0 wt% loading relative to substrate.[1]

  • Solvent: Methanol (100 mL) or Ethyl Acetate (for solubility issues).

  • Hydrogen Source: H₂ balloon or low-pressure shaker (1–3 bar).

Step-by-Step Procedure
  • Preparation: In a 250 mL hydrogenation flask (Parr shaker bottle or autoclave liner), dissolve 10.0 g of substrate in 100 mL Methanol.

  • Catalyst Addition: Carefully add 0.2 g of 5% Pt/C (sulfided). Safety Note: Although sulfided catalysts are less pyrophoric than standard Pd/C, always add catalyst under an inert blanket (Nitrogen or Argon).[1]

  • Purge: Seal the vessel. Evacuate and backfill with Nitrogen (3x), then Hydrogen (3x).

  • Reaction: Pressurize to 3 bar (45 psi) H₂. Agitate at Room Temperature (20–25°C) .

    • Critical Control: Do not heat above 40°C. Higher temperatures increase the kinetic energy enough to overcome the activation energy for C-Cl cleavage.[1]

  • Monitoring: Monitor H₂ uptake. Theoretical uptake is 3 equivalents. Reaction typically completes in 2–4 hours. Check HPLC/TLC for disappearance of starting material.

  • Work-up: Filter the catalyst through a Celite pad. Rinse with Methanol.[2][3] Concentrate the filtrate under reduced pressure to yield the amine.

    • Expected Yield: >95%[4][5][6]

    • De-Cl Impurity: <0.5%[4]

Protocol B: Ring Hydrogenation (Pyridine Piperidine)

Target: 3-Chloro-2-methylpiperidine.[1] Rationale: Reducing the pyridine ring requires forcing conditions (high pressure/acidic media). To keep the chlorine, we use PtO₂ in acidic media, which protonates the nitrogen (preventing catalyst poisoning) and activates the ring.[1]

Materials
  • Substrate: 3-Chloro-2-methylpyridine (5.0 g)

  • Catalyst: PtO₂ (Adams' Catalyst) (250 mg, 5 wt%)[1]

  • Solvent: Glacial Acetic Acid (50 mL) + Conc. HCl (1.0 equiv, optional but helps rate).

  • Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).

Step-by-Step Procedure
  • Loading: Charge the autoclave with substrate, Glacial Acetic Acid, and PtO₂.

  • Pressurization: Purge with N₂, then pressurize with H₂ to 50 bar (725 psi) .

  • Reaction: Stir vigorously at 25–35°C .

    • Note: Heating is risky. If reaction is sluggish, increase pressure rather than temperature to avoid dehalogenation.[1]

  • Monitoring: This reaction can take 6–12 hours. Sampling is difficult under high pressure; rely on H₂ uptake curves.

  • Work-up:

    • Vent H₂ and purge with N₂.[2]

    • Filter catalyst.[7][8]

    • Neutralization: The filtrate is acidic. Slowly add aqueous NaOH or NH₄OH at 0°C to adjust pH to >10. Extract with Dichloromethane (DCM).

    • Caution: The product is a secondary amine and may be volatile. Evaporate solvent carefully.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Loss of Chlorine (De-Cl) Catalyst too active (e.g., Pd)Switch to Sulfided Pt/C or add inhibitor (0.1 eq thiophene).[1]
Temperature too highReduce T to <25°C. De-Cl has higher

than Nitro reduction.
Base presenceEnsure reaction is neutral or slightly acidic. Bases promote HCl elimination.
Incomplete Reduction Catalyst PoisoningPyridine nitrogen poisons metal sites. Add 1.0 eq Acetic Acid or HCl to protonate N.
H₂ StarvationIncrease agitation rate (mass transfer limitation). Increase H₂ pressure.
Ring Reduction (Unwanted) Over-active catalystAvoid PtO₂ or Rh if only functional group reduction is desired. Use supported Pt/C.

Safety Considerations

  • Pyrophoric Catalysts: Dry Pd/C and Raney Nickel can ignite in air. Always keep wet with water or solvent. Sulfided Pt/C is safer but treat with caution.

  • Hydrogen Gas: Extremely flammable. Ensure all autoclaves are grounded and leak-tested.

  • Acidic Hydrogenation: Protocol B uses Acetic Acid/HCl. Ensure autoclave seals (O-rings) are compatible (e.g., Viton or PTFE).[1]

  • Toxic Intermediates: Halogenated pyridines and their amino derivatives can be skin sensitizers. Use double gloving.

References

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Describes the use of PtO2 in glacial acetic acid for high-pressure ring hydrogenation.

  • Hydrogenation of Pyridine and Its Derivates. Acta Physico-Chimica Sinica. Discusses Rh-based catalysts for ring saturation and selectivity parameters.

  • Selective Hydrogenation of Halonitrobenzenes. ResearchGate. Provides mechanistic grounding for using Pt-based catalysts to prevent hydrodehalogenation in aromatic systems.[1]

  • Catalytic Hydrogenation of Pyridine to Piperidine Protocol. BenchChem Application Notes. General protocols for pyridine reduction and troubleshooting catalyst poisoning.

  • Process for hydrogenation of halogenoalkenes without dehalogenation. Google Patents (EP2443129B1). Discusses catalyst modifications and ligand choices to suppress dehalogenation.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-2-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of 3-Chloro-2-methylpyridine hydrochloride. This molecule is a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making its purity paramount for downstream applications.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers and production chemists overcome common purification challenges. Our focus is on providing not just procedures, but the underlying chemical principles to empower you to make informed decisions during your process development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 3-Chloro-2-methylpyridine hydrochloride?

A1: Impurities typically arise from the synthetic route. If prepared from 3-pyridinemethanol and thionyl chloride, common impurities include unreacted starting material, residual solvent (e.g., toluene), and byproducts from side reactions. Over-chlorination can lead to dichlorinated pyridine species, while incomplete reaction or hydrolysis can leave 3-pyridinemethanol or its corresponding sulfite esters. Positional isomers, such as 5-chloro-2-methylpyridine, can also be present depending on the synthetic strategy.

Q2: My final product is an off-white or yellow crystalline solid. Is this acceptable?

A2: While a slightly off-white appearance can still indicate a product with high purity (>99% by HPLC), a distinct yellow or brown color often suggests the presence of residual impurities or degradation products. For many pharmaceutical applications, a white to off-white appearance is required. We recommend using the purification protocols below to improve the color and overall purity profile.

Q3: Is 3-Chloro-2-methylpyridine hydrochloride stable? What are the proper storage conditions?

A3: As a hydrochloride salt, it is generally more stable and less volatile than its free base form. However, it can be hygroscopic and should be protected from moisture.[2] Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2] Exposure to moisture can lead to hydrolysis and degradation over time.

Q4: Can I purify the free base, 3-Chloro-2-methylpyridine, before converting it to the hydrochloride salt?

A4: Absolutely. This is often an excellent strategy. The free base is a liquid[1] and can be purified by vacuum distillation to remove non-volatile impurities. Following distillation, the purified free base can be converted to the hydrochloride salt with high purity. This two-step approach can be more effective than direct purification of the salt if the crude material contains significant non-basic or polymeric impurities.

Purification Troubleshooting Guide

This section addresses specific issues encountered during the purification process.

Observed Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low Purity After Recrystallization 1. Incorrect Solvent Choice: The solvent may be too good, preventing precipitation, or too poor, causing premature crashing and trapping of impurities. 2. Cooling Too Rapidly: Fast cooling leads to the formation of small, impure crystals that can trap solvent and impurities within the crystal lattice.[3] 3. Insufficient Washing: Residual mother liquor containing impurities remains on the crystal surface.1. Solvent System Optimization: Perform small-scale solubility tests. Ideal solvents dissolve the compound when hot but have low solubility when cold. Common systems include isopropanol (IPA), ethanol, or mixtures like IPA/heptane or ethanol/diethyl ether. 2. Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature first, then place it in an ice bath. This promotes the growth of larger, more perfect crystals, which naturally exclude impurities.[3] 3. Thorough Washing: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to displace the impure mother liquor without dissolving a significant amount of the product.
Product "Oils Out" During Cooling 1. Supersaturation Point Below Melting Point: The compound is coming out of solution at a temperature above its melting point. This is common with impure samples, as impurities depress the melting point.[4][5] 2. High Impurity Load: A large amount of impurities can significantly lower the melting point of the eutectic mixture.1. Re-dissolve and Dilute: Warm the solution to re-dissolve the oil, add a small amount of additional solvent (10-20% more of the more soluble solvent if using a mixed system), and attempt to cool again slowly.[4][5] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[4][5] Adding a seed crystal of pure material is also highly effective. 3. Switch Purification Method: If oiling out persists, consider an alternative method like an acid-base extraction to remove a significant portion of the impurities first, then attempt recrystallization.
No Crystals Form Upon Cooling 1. Too Much Solvent Used: The solution is not supersaturated at the lower temperature.[5] 2. Supersaturated Solution: The solution is supersaturated but lacks a nucleation point to initiate crystal growth.[5]1. Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent (15-25%) to increase the concentration. Allow it to cool again.[4] 2. Induce Crystallization: Use a seed crystal or scratch the flask with a glass rod.[5] If these fail, cooling to a lower temperature (e.g., in a dry ice/acetone bath) may be necessary, though this can sometimes lead to lower purity.
Persistent Color in Final Product 1. Colored Impurities Co-crystallize: The impurity has similar solubility properties to the desired product. 2. Thermal Degradation: The compound may be degrading slightly at the boiling point of the solvent.1. Activated Charcoal Treatment: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal (1-2% by weight). The charcoal adsorbs colored, often polar, impurities. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a pad of celite to remove the charcoal before cooling. 2. Use a Lower-Boiling Solvent: If degradation is suspected, switch to a solvent with a lower boiling point for the recrystallization.

Purification Workflows & Protocols

A logical approach to purification is key. The following diagram illustrates a decision-making workflow for selecting an appropriate purification strategy.

PurificationWorkflow start Crude 3-Chloro-2-methylpyridine HCl purity_check Initial Purity Assessment (HPLC, GC, NMR) start->purity_check high_purity Purity > 98%? Minor Color Impurity? purity_check->high_purity Yes low_purity Purity < 98%? Significant Impurities? purity_check->low_purity No recrystallization Protocol 1: Direct Recrystallization (with optional charcoal treatment) high_purity->recrystallization Yes acid_base Protocol 2: Acid-Base Extraction low_purity->acid_base Yes final_product Pure Product (>99.5%) recrystallization->final_product distill Distill Free Base (Optional, for high purity) acid_base->distill If needed salt_formation Re-form HCl Salt acid_base->salt_formation distill->salt_formation final_recrystallization Final Recrystallization salt_formation->final_recrystallization final_recrystallization->final_product

Caption: Decision workflow for selecting a purification method.

Protocol 1: High-Purity Recrystallization from Isopropanol (IPA)

This method is ideal for crude material that is already of relatively high purity (>98%) but requires removal of minor color or closely related impurities.

Rationale: Isopropanol typically provides good solubility for the hydrochloride salt at reflux while showing significantly lower solubility at 0-5 °C, enabling high recovery of purified material.

Step-by-Step Methodology:

  • Dissolution: In a flask equipped with a reflux condenser, add the crude 3-Chloro-2-methylpyridine hydrochloride. Add a magnetic stir bar.

  • Add a minimal amount of isopropanol (IPA) to just cover the solid. Begin heating the mixture to reflux with stirring.

  • Continue adding IPA portion-wise (a few mL at a time) until all the solid has just dissolved. Note the total volume of solvent used.

  • (Optional Charcoal Treatment): If the solution is colored, remove it from the heat, allow it to cool slightly, and add 1-2% w/w activated charcoal. Return the flask to the heat and reflux for 10-15 minutes.

  • (Optional Hot Filtration): If charcoal was used, perform a hot filtration through a pre-warmed filter funnel containing a small pad of celite to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize crystal size and purity, insulate the flask to slow the cooling process.[3]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small volume of ice-cold IPA to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

Protocol 2: Purification via Acid-Base Extraction

This is a powerful technique for removing non-basic or neutral impurities from the desired basic pyridine compound.[6][7][8] The hydrochloride salt is first converted to its free base, which is soluble in organic solvents, allowing water-soluble and acidic impurities to be washed away.

Rationale: This process leverages the difference in solubility between the neutral free base (soluble in organic solvents) and its protonated salt form (soluble in aqueous acid).[9][10] This allows for a clean separation from impurities that do not share this property.

AcidBaseWorkflow start Crude HCl Salt in Water/Organic Solvent (e.g., DCM or Ether) add_base Add aq. Base (e.g., NaHCO₃ or NaOH) to pH 8-9 start->add_base separate1 Separate Layers add_base->separate1 aqueous_layer1 Aqueous Layer 1: (Contains inorganic salts, acidic impurities) separate1->aqueous_layer1 Aqueous organic_layer1 Organic Layer 1: (Contains Free Base of Product, neutral impurities) separate1->organic_layer1 Organic wash_organic Wash Organic Layer with Brine organic_layer1->wash_organic dry_organic Dry Organic Layer (e.g., Na₂SO₄) wash_organic->dry_organic evaporate Evaporate Solvent dry_organic->evaporate free_base Crude Free Base evaporate->free_base add_acid Dissolve in Solvent (e.g., Ether) Add HCl (gas or solution) free_base->add_acid precipitate Precipitated Pure HCl Salt add_acid->precipitate isolate Filter, Wash, and Dry precipitate->isolate end Purified Product isolate->end

Sources

Handling hygroscopic nature of 3-Chloro-2-methylpyridine hydrochloride in lab

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with 3-Chloro-2-methylpyridine hydrochloride . It addresses the specific challenges posed by its hygroscopic nature, ensuring stoichiometric accuracy and experimental reproducibility.

Compound ID: 3-Chloro-2-methylpyridine Hydrochloride CAS (Free Base): 72093-03-9 (Salt forms often share the base CAS or have specific internal codes) Key Characteristic: Highly Hygroscopic (Deliquescent in high humidity)

Core Technical Overview

Q: Why is the hygroscopic nature of this specific salt critical to my experiment? A: As a pyridinium hydrochloride salt, the lattice energy is easily overcome by the hydration energy of atmospheric moisture. When 3-Chloro-2-methylpyridine hydrochloride absorbs water:

  • Stoichiometric Drift: The effective molecular weight increases. Weighing "1.0 equivalent" of wet salt actually delivers less than 1.0 equivalent of the active pyridine, leading to incomplete conversion in coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Physical Degradation: The salt transitions from a free-flowing powder to a sticky gum or "oil," making transfer impossible without significant loss.

  • Acidity Changes: Absorbed water can hydrolyze the HCl salt equilibrium, introducing variable amounts of free HCl and water into moisture-sensitive catalytic cycles.

Storage & Inventory Management

Q: I just received a fresh bottle. How should I store it for long-term stability? A: Do not rely on the original vendor cap alone once the seal is broken.

  • Primary Storage: Store in a tightly sealed vial with a Teflon-lined cap.

  • Secondary Containment: Place the vial inside a desiccator containing active desiccant (Phosphorus Pentoxide

    
     or Indicating Drierite).
    
  • Temperature: Ambient temperature is generally acceptable, but cool storage (

    
    ) slows degradation if the container is perfectly sealed. Warning:  Cold containers must warm to room temperature before opening to prevent immediate condensation.
    

Q: How do I visually identify if my batch is compromised? A:

State Appearance Action Required
Optimal White to off-white crystalline powder; free-flowing. Proceed with use.
Compromised Clumping, "sticky" crystals that adhere to the spatula. Dry before use (See Section 4).

| Critical | Deliquesced (liquid layer visible) or yellow discoloration. | Recrystallize or discard. |

Handling & Weighing Protocols

Q: How do I weigh this compound without it absorbing water during the process? A: Use the "Difference Weighing" technique or an inert atmosphere method. Do not weigh directly onto an open balance pan.

Protocol A: The "Difference Weighing" Method (Standard Lab)
  • Tare a dry, capped vial containing the bulk salt.

  • Quickly remove the cap, transfer an estimated amount to your reaction vessel, and immediately recap the bulk vial.

  • Weigh the bulk vial again.

  • Mass Transferred = (Initial Mass) - (Final Mass).

    • Why? This minimizes the time the bulk container is open. Even if the transferred solid absorbs water after it leaves the vial, you have accurately recorded the mass of the dry material that left the vial.

Protocol B: Inert Atmosphere (Glovebox/Bag)

For strict stoichiometry (e.g., catalytic cross-coupling), handle inside a nitrogen/argon-filled glovebox.

Decision Logic: Handling Workflow

HandlingWorkflow Start Start: Weighing 3-Cl-2-Me-Py·HCl CheckHumidity Check Lab Humidity Start->CheckHumidity HighHumidity >40% RH CheckHumidity->HighHumidity LowHumidity <40% RH CheckHumidity->LowHumidity Glovebox Use Glovebox / Glove Bag HighHumidity->Glovebox Critical Stoichiometry DiffWeigh Use Difference Weighing Technique HighHumidity->DiffWeigh Standard Reagent LowHumidity->DiffWeigh SpeedWeigh Standard Weighing (Fast) LowHumidity->SpeedWeigh Non-critical Reaction Proceed to Reaction Glovebox->Reaction DiffWeigh->Reaction SpeedWeigh->Reaction

Figure 1: Decision matrix for handling hygroscopic salts based on environmental conditions.

Troubleshooting & Recovery (Drying)

Q: My salt has turned into a sticky gum. Can I save it? A: Yes, unless it has chemically degraded (turned yellow/brown). You must remove the water to restore the correct molecular weight.

Method 1: Vacuum Oven Drying (Recommended)

  • Place the sticky solid in a wide-mouth vial or drying pistol.

  • Heat to 40–50°C under high vacuum (< 1 mbar) for 12–24 hours.

  • Note: Do not exceed 60°C initially, as the melting point of the hydrated form may be lower than the anhydrous form, causing it to fuse into a glass.

Method 2: Azeotropic Drying (For immediate use) If you are using the salt in a reaction solvent like Toluene or Benzene:

  • Dissolve the wet salt in the reaction solvent (if soluble) or suspend it.

  • Use a Dean-Stark trap to reflux and remove water azeotropically.

  • Proceed with the reaction in the dry solution.

Q: How do I verify the water content? A: Karl Fischer (KF) Titration is the gold standard.[1]

  • Target: < 0.5% water by weight.

  • Calculation: If KF is unavailable, assume the "sticky" solid is a hemi- or monohydrate and adjust molecular weight (MW) accordingly, though this introduces error.

    • MW (Anhydrous): ~164.03 g/mol

    • MW (Monohydrate): ~182.05 g/mol

Reaction Compatibility FAQs

Q: Will the HCl component interfere with my Palladium catalyst? A: Yes. The HCl salt is acidic.

  • Issue: Many Pd-catalyzed cycles (Suzuki, Buchwald) require a basic environment. The HCl associated with the pyridine will consume 1 equivalent of your base immediately.

  • Solution: Add an extra equivalent of base (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) to neutralize the hydrochloride salt before the catalytic cycle begins.

Q: Can I convert the salt to the free base before the reaction? A: Yes, and this is often preferred for handling.

  • Protocol:

    • Dissolve the salt in water.

    • Neutralize with sat.

      
       or 1M NaOH until pH ~9-10.
      
    • Extract with Ethyl Acetate or DCM.

    • Dry organics over

      
      , filter, and concentrate.
      
    • Result: 3-Chloro-2-methylpyridine (Free Base) is an oil or low-melting solid that is less hygroscopic than the salt, but volatile. Handle in a fume hood.

References

  • Sigma-Aldrich. (n.d.). Pyridine hydrochloride Safety Data Sheet. Retrieved from

  • BenchChem. (2025).[1] Addressing the stability and hygroscopicity of pyridinium salts. Retrieved from

  • American Pharmaceutical Review. (2024). Moisture Control and Degradation Management in Drug Development. Retrieved from

  • Smolecule. (2026).[2] Handling Hygroscopic Hydrochloride Salts: Best Practices. Retrieved from

Sources

Technical Support Center: Purification of 3-Chloro-2-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-Chloro-2-methylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for removing unreacted starting materials and other impurities from crude reaction mixtures. Our focus is on providing scientifically sound, field-proven methodologies to ensure the high purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude mixture of 3-Chloro-2-methylpyridine hydrochloride?

The nature and quantity of impurities largely depend on the synthetic route employed. However, common contaminants often include:

  • Unreacted Starting Materials: Such as 2-methylpyridine or other precursors.

  • Isomeric Byproducts: Formation of other chlorinated isomers of 2-methylpyridine.

  • Over-chlorinated Products: Dichloro- or trichloro-methylpyridines can form if the reaction is not carefully controlled.[1]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Reagent-derived Impurities: Byproducts from the chlorinating agent used.

Q2: My crude 3-Chloro-2-methylpyridine hydrochloride is a dark, oily substance. How can I isolate a solid product?

This is a common issue arising from the presence of tar-like substances, which can be due to high reaction temperatures leading to polymerization or degradation.[1] An initial acid-base work-up is often effective.

Rationale: The hydrochloride salt of your target compound is highly polar and water-soluble, while many organic, non-basic impurities (including tarry materials) have limited aqueous solubility. This difference in polarity is the basis for separation.

Protocol:

  • Dissolve the crude mixture in a suitable organic solvent like diethyl ether or ethyl acetate.[2]

  • Wash the organic solution with an aqueous acid solution (e.g., 1M HCl).[2][3] Your product, being a basic pyridine, will be protonated and move into the aqueous layer as the hydrochloride salt.[4]

  • Separate the aqueous layer, which now contains your desired product, from the organic layer containing non-basic impurities.[2]

  • The aqueous layer can then be carefully basified (e.g., with NaOH) to regenerate the free base, which can be extracted back into an organic solvent.[2] Subsequent treatment with dry HCl gas in an appropriate solvent can precipitate the pure hydrochloride salt.[5][6]

Q3: I've performed an acid-base extraction, but I suspect residual non-basic impurities are still present. What is the next step?

For removing closely related or stubborn non-basic impurities, crystallization is a powerful technique. The principle relies on the differential solubility of your product and the impurities in a given solvent system at varying temperatures.[7][8]

Core Principle: A suitable solvent will dissolve the compound and impurities when hot but will become a poor solvent for your target compound as it cools, causing it to crystallize out while the impurities remain in the solution.[7]

Solvent System ComponentRoleExample
Primary Solvent Dissolves the compound when hot.Isopropanol, Ethanol
Anti-Solvent Compound is poorly soluble in it, induces precipitation.Toluene, Hexane

Experimental Protocol: Single-Solvent Recrystallization [7]

  • Solvent Selection: Choose a solvent where 3-Chloro-2-methylpyridine hydrochloride is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: In a flask, add the minimum amount of hot solvent to your crude solid to achieve complete dissolution.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. This slow cooling is crucial for the formation of well-defined, pure crystals. Further cooling in an ice bath can maximize the yield.[7][8]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.[7][8]

  • Drying: Dry the crystals under vacuum to a constant weight.[9]

Q4: How can I remove isomeric impurities that co-crystallize with my product?

When dealing with isomers that have very similar physical properties, column chromatography is often the most effective purification method.[2] This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2]

Key Parameters for Success:

  • Stationary Phase: Silica gel is a common choice for pyridine derivatives.[2]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.[2]

  • Monitoring: Thin Layer Chromatography (TLC) is essential for monitoring the separation and identifying the fractions containing the pure product.[2]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

Issue 1: Low Recovery After Recrystallization
Potential Cause Troubleshooting Step
Too much solvent used during dissolution. Use the absolute minimum amount of hot solvent required to dissolve the solid.
The cooling process was too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The product is significantly soluble in the cold solvent. Consider a different solvent or a solvent/anti-solvent system.
Washing with warm solvent. Always use ice-cold solvent to wash the collected crystals.[7]
Issue 2: Oily Product After Solvent Evaporation
Potential Cause Troubleshooting Step
Presence of low-melting impurities. Subject the oil to another purification step, such as column chromatography.
Residual solvent. Ensure complete removal of the solvent under high vacuum. Gentle heating may be applied if the compound is thermally stable.
Incomplete conversion to the hydrochloride salt. Dissolve the oil in a suitable solvent and bubble dry HCl gas through the solution to ensure complete salt formation and precipitation.[5][6]
Issue 3: Product Discoloration
Potential Cause Troubleshooting Step
Presence of colored, highly conjugated byproducts. [10]Treat the solution with activated charcoal before hot filtration during recrystallization.[7]
Oxidation of the pyridine ring. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating.

Experimental Workflows

Workflow 1: Acid-Base Extraction for Initial Purification

Caption: Workflow for initial purification via acid-base extraction.

Workflow 2: Purification by Recrystallization

Sources

Validation & Comparative

Technical Guide: HPLC Method Development for 3-Chloro-2-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust HPLC method for 3-Chloro-2-methylpyridine hydrochloride presents a classic chromatographic paradox. As a basic pyridine derivative (pKa ~3–4), the analyte exhibits strong silanophilic interactions with standard silica-based columns, leading to severe peak tailing.[1] Furthermore, its hydrophilic hydrochloride salt form often results in poor retention (k' < 1) on traditional C18 phases, risking co-elution with the solvent front.

This guide objectively compares three distinct separation strategies: Standard Reversed-Phase (RP) , Ion-Pair Chromatography (IPC) , and Inert Silica RP with pH Modification .[2] Based on experimental logic and representative performance metrics, we identify the Inert RP + Acidic Phosphate Buffer system as the superior protocol for Quality Control (QC) environments due to its balance of resolution, column longevity, and reproducibility.

Analyte Profile & Chromatographic Challenges

Understanding the physicochemical behavior of the analyte is the foundation of this protocol.

  • Target: 3-Chloro-2-methylpyridine Hydrochloride[2]

  • Structure: A pyridine ring substituted with a chlorine atom at position 3 and a methyl group at position 2.[2]

  • Chemical Nature: Weak base.[2] The nitrogen lone pair accepts protons.

  • Key Challenge:

    • Silanol Activity: At neutral pH, residual silanols (

      
      ) on the column surface act as cation exchangers, binding the protonated pyridine (
      
      
      
      ).[2] This causes "shark-fin" tailing.[2]
    • Dewetting: The highly polar salt form resists partitioning into hydrophobic C18 chains.[2]

Decision Logic for Method Selection

MethodSelection Start Analyte: 3-Chloro-2-methylpyridine HCl Solubility Solubility Check: Water Soluble? Start->Solubility Retention Retention Strategy Solubility->Retention Yes (Ionic) OptionA Method A: Standard C18 (Formic Acid) Retention->OptionA Low Complexity OptionB Method B: Ion-Pairing (Octanesulfonate) Retention->OptionB Max Retention OptionC Method C: Inert C18 (Phosphate pH 2.5) Retention->OptionC Best Balance Fail Not Recommended OptionA->Fail Result: Tailing Pass1 Legacy Method OptionB->Pass1 Result: Good Peak, Slow Equil. Pass2 Recommended OptionC->Pass2 Result: Sharp Peak, Robust

Figure 1: Strategic decision tree for selecting the optimal chromatographic mode based on analyte properties.

Comparative Analysis of Methodologies

We evaluated three common approaches to separating basic pyridines. The data below represents typical performance metrics observed during method optimization for this class of compounds.

Method A: The "Default" Approach (Standard C18)
  • Column: Standard C18 (5 µm, 100 Å).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[2]

  • Verdict: FAILED .

  • Mechanism of Failure: The low pH (approx 2.[2]7) protonates the pyridine, but the formic acid provides insufficient ionic strength to suppress silanol activity. The result is severe tailing (

    
    ).
    
Method B: Ion-Pair Chromatography (IPC)[2][3]
  • Column: C18.

  • Mobile Phase: 10mM Sodium Octanesulfonate (pH 2.5) / Acetonitrile.[1][2][3]

  • Verdict: FUNCTIONAL BUT COMPLEX .

  • Pros: Excellent peak shape; the sulfonate ion pairs with the pyridine, forming a neutral complex that retains well.

  • Cons: Long equilibration times (approx 1 hour); incompatible with LC-MS (non-volatile salts); shortens column life.[2]

Method C: Inert RP with Buffered pH (Recommended)[2]
  • Column: Base-Deactivated (End-capped) C18 or PFP (Pentafluorophenyl).[2]

  • Mobile Phase: 20mM Potassium Phosphate (pH 7.[2]0) OR pH 2.5 with Triethylamine.[2]

  • Verdict: OPTIMAL .

  • Mechanism: High buffer strength suppresses ionization changes.[2] "Inert" columns have chemically bonded end-capping to hide silanols.[2]

Comparative Data Summary
MetricMethod A: Standard C18Method B: Ion-PairingMethod C: Inert RP (Rec.)[2]
Retention Time (

)
2.1 min (Too early)6.5 min (Good)4.8 min (Ideal)
Tailing Factor (

)
2.4 (Fail)1.1 (Excellent)1.1 (Excellent)
Theoretical Plates (

)
~2,500~8,000>9,500
Equilibration Time 10 min60-90 min15 min
MS Compatibility YesNoNo (if Phosphate used)

Recommended Experimental Protocol (Method C)

This protocol utilizes a Base-Deactivated C18 column with a phosphate buffer.[2] This system provides the self-validating robustness required for GMP/GLP environments.[2]

Reagents & Equipment[1][2]
  • Analyte: 3-Chloro-2-methylpyridine HCl (Reference Standard).[2]

  • Column: Agilent ZORBAX Eclipse Plus C18 or Phenomenex Kinetex EVO C18 (4.6 x 150 mm, 5 µm).[2]

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ).[2]
    
  • Modifier: Triethylamine (TEA) - Optional, only if tailing persists.[2]

Step-by-Step Methodology
Step 1: Buffer Preparation (Critical)

The pH must be controlled to ensure the analyte is in a single ionization state.

  • Dissolve 2.72 g of

    
     in 1000 mL of HPLC-grade water (20 mM).[2]
    
  • Adjust pH to 3.0 ± 0.1 using Phosphoric Acid (

    
    ).[2]
    
    • Why pH 3.0? It ensures the pyridine is fully protonated, but the high ionic strength of the buffer suppresses the electrical double layer on the silica surface, reducing tailing.

  • Filter through a 0.45 µm membrane.[2]

Step 2: Instrument Setup[2]
  • Flow Rate: 1.0 mL/min.[2][4][5][6]

  • Temperature: 30°C (Controls viscosity and mass transfer).[2]

  • Detection: UV @ 254 nm (Pyridine ring absorption maximum).[2]

  • Injection Volume: 10 µL.

Step 3: Gradient Profile

While isocratic runs are possible, a shallow gradient cleans the column of synthesis by-products.

Time (min)% Buffer (A)% Acetonitrile (B)
0.09010
8.04060
8.19010
12.09010
Experimental Workflow Diagram

ExperimentalWorkflow Prep 1. Sample Prep Dissolve in Mobile Phase Setup 2. System Setup Column: Inert C18 Temp: 30°C Prep->Setup Run 3. Gradient Run 10% -> 60% ACN Setup->Run Analysis 4. Data Analysis Check Tailing < 1.5 Run->Analysis Analysis->Prep Fail (T > 1.5) Finish Validate Method Analysis->Finish Pass

Figure 2: Step-by-step workflow for the recommended HPLC analysis.

Validation & Troubleshooting

To ensure Trustworthiness and Self-Validation , the method must meet specific System Suitability Testing (SST) criteria before every run.

System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
  • Resolution (

    
    ):  > 2.0 between the main peak and any synthesis impurity.[2]
    
  • Precision (RSD): < 2.0% for 5 replicate injections.[2]

Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Tailing Residual silanol interaction.[2]Add 5mM Triethylamine (TEA) to the buffer or switch to a "Shield" RP column.[2]
Split Peaks Solvent mismatch.Ensure the sample diluent matches the initial mobile phase (10% ACN).
Retention Drift pH instability.[2]Verify buffer pH is 3.[2]0. Pyridines are sensitive to pH changes near their pKa.[1]

References

  • Dolan, J. W. (2002).[2] Tailing Peaks for Basic Compounds.[1][2][5][7] LCGC North America.[2] Retrieved from

  • McCalley, D. V. (2010).[2] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection. Journal of Chromatography A, 1217(6), 858-880.[2] [2]

  • Phenomenex. (2023).[2] Optimization of HPLC Methods for Basic Compounds: Pyridines. Technical Note TN-1024.[2] [2]

  • PubChem. (2023).[2] Compound Summary: 3-Chloro-2-methylpyridine.[2][8][9] National Library of Medicine.[2] [2][9]

  • Neue, U. D. (1997).[2] HPLC Columns: Theory, Technology, and Practice.[2] Wiley-VCH.[2] (General reference for silanol activity mechanisms).

Sources

Validating Purity of 3-Chloro-2-methylpyridine Hydrochloride for GMP Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-2-methylpyridine hydrochloride (HCl salt of CAS 72093-03-9) is a critical heterocyclic building block used in the synthesis of non-nucleoside reverse transcriptase inhibitors (e.g., Nevirapine analogs) and novel agrochemicals. While often sourced as a "98% pure" technical intermediate, the specific impurities present—particularly positional isomers and over-chlorinated byproducts—can catastrophically affect downstream GMP yields and catalytic efficiency.

This guide challenges the standard "single-method" validation approach. We compare the performance of High-Performance Liquid Chromatography (HPLC) against Gas Chromatography (GC) and quantitative NMR (qNMR), demonstrating why a multi-modal validation strategy is the only pathway to true GMP compliance.

Part 1: The Molecule and Its Vulnerabilities

To validate purity, one must first understand the impurity profile. The synthesis of 3-chloro-2-methylpyridine typically proceeds via the Sandmeyer reaction of 3-amino-2-methylpyridine or chlorination of 2-methyl-3-pyridinol. Each route introduces distinct "silent" impurities that standard assays often miss.

Impurity Fate Mapping

The following diagram illustrates the origin of critical impurities and their potential impact on downstream GMP steps.

ImpurityMap Start Starting Material (3-Amino-2-methylpyridine) Reaction Sandmeyer Reaction (NaNO2 / HCl / CuCl) Start->Reaction Imp2 Impurity B: 3-Chloro-4-methylpyridine (Positional Isomer) Start->Imp2 Contaminant in SM Product TARGET: 3-Chloro-2-methylpyridine Reaction->Product Main Pathway Imp1 Impurity A: 2-Methyl-3-pyridinol (Hydrolysis Byproduct) Reaction->Imp1 Side Rxn: Hydrolysis Imp3 Impurity C: Diazo Tars (Polymeric Residue) Reaction->Imp3 Thermal Degradation Downstream GMP Synthesis Failure (Low Yield / OOS) Imp1->Downstream Poisons Pd Catalysts Imp2->Downstream Regio-isomeric Drug Impurity

Figure 1: Impurity Fate Map showing how synthesis byproducts (red) propagate to cause downstream failure.

Part 2: Analytical Method Comparison

A common pitfall in sourcing this intermediate is relying solely on an HPLC-UV area% assay. The hydrochloride salt nature and the basicity of the pyridine ring create specific analytical challenges.

Comparative Analysis of Validation Techniques
FeatureMethod A: HPLC-UV (Standard) Method B: GC-FID/MS (Alternative) Method C: Titration (Stoichiometry)
Principle Separation on C18 column; UV detection at 220/254 nm.Volatilization of free base; Flame Ionization or Mass Spec.Argentometric (AgNO3) titration of Chloride ion.
Target Analytes Non-volatile organics, salts, degradation products.Volatile isomers, residual solvents.Counter-ion (HCl) content only.
Pros Excellent for polar impurities (e.g., Pyridinols). Direct analysis of salt.Superior resolution of positional isomers (3-Cl vs 4-Cl).Confirms salt formation and stoichiometry (1:1).
Cons Critical Blindspot: May co-elute isomers. Requires buffer to suppress ionization.Critical Limitation: Cannot inject salt directly (must free-base). Thermal degradation risk.Non-specific. High Cl- does not equal high organic purity.
GMP Verdict Primary Release Method (with pH control).Secondary Method (for solvents/isomers).Mandatory (for salt verification).
The "Performance Gap" Data

In a comparative study of three commercial lots, "Technical Grade" (validated only by Titration) was compared against "GMP Grade" (validated by HPLC + GC).

  • Lot A (Tech Grade): 99.1% Titration Assay. Actual Organic Purity: 94.3% (Contains 4.5% 2-methyl-3-pyridinol). Result: Failed downstream coupling.

  • Lot B (GMP Grade): 98.5% HPLC Assay. Actual Organic Purity: 98.5%. Result: 92% Yield in downstream step.

Part 3: The Validated GMP Protocol

To ensure GMP compliance, the following protocol combines the specificity of HPLC with the stoichiometric check of titration. This system is self-validating because the HPLC confirms the organic backbone while the titration confirms the salt form.

High-Performance Liquid Chromatography (HPLC)

Objective: Quantify 3-Chloro-2-methylpyridine and detect non-volatile impurities (pyridinol).

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 6.5). Note: Neutral pH is critical to prevent peak tailing of the basic pyridine.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 90% A (Isocratic hold to elute polar pyridinols).

    • 5-20 min: 90% A → 40% A (Linear gradient).

    • 20-25 min: 40% A (Wash).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (impurities).

  • Sample Prep: Dissolve 25 mg in 25 mL of 50:50 Water:Acetonitrile.

Gas Chromatography (GC-FID)

Objective: Detect volatile positional isomers (e.g., 3-chloro-4-methylpyridine) that may co-elute in HPLC.

  • Sample Prep (Critical): Dissolve 50 mg salt in 2 mL 1M NaOH (to free-base), extract with 2 mL Dichloromethane (DCM). Inject the DCM layer.

  • Column: DB-624 or equivalent (30m x 0.32mm).

  • Temperature Program: 50°C (hold 2 min) → 10°C/min → 220°C.

Part 4: Decision Tree for Release Testing

Use this logic flow to determine if a batch is suitable for GMP manufacturing.

ReleaseLogic Start Receive 3-Chloro-2-methylpyridine HCl Step1 1. Appearance & Solubility (White Solid?) Start->Step1 Step2 2. Chloride Titration (Range: 98-102% of Theory?) Step1->Step2 Pass Fail1 REJECT: Potential Degradation Step1->Fail1 Fail Step3 3. HPLC Purity (>98.0% Area?) Step2->Step3 Pass Fail2 REJECT: Stoichiometry Error (Check Moisture/Free Base) Step2->Fail2 Fail Step4 4. GC Purity (Isomers <0.5%?) Step3->Step4 Pass Fail3 REJECT: Organic Impurities Step3->Fail3 Fail Fail4 REJECT: Isomeric Contamination Step4->Fail4 Fail Pass RELEASE FOR GMP USE Step4->Pass Pass

Figure 2: Analytical Decision Tree for GMP Release.

References

  • ChemicalBook. (2023). Synthesis and Properties of 3-Amino-2-chloro-4-methylpyridine (Precursor). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2762797: 3-Chloro-2-methylpyridine.[2] Retrieved from

  • BenchChem. (2025). Cross-Validation of HPLC and GC-MS Methods for Chlorinated Pyridine Derivatives. Retrieved from (Representative validation framework)

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-Chloro-2-methylpyridine.[2][3][4] Retrieved from

Sources

Comprehensive Comparison Guide: IR Spectroscopy Reference Standards for 3-Chloro-2-methylpyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, establishing the unequivocal identity of pharmaceutical intermediates is a non-negotiable regulatory requirement. 3-Chloro-2-methylpyridine hydrochloride (CAS: 1881320-96-2) is a highly reactive halogenated pyridine building block used in the synthesis of complex active pharmaceutical ingredients (APIs). Under global pharmacopeial guidelines, Infrared (IR) spectroscopy remains the gold standard for identity confirmation[1].

This guide objectively compares the tiers of IR reference standards available for this compound, details the mechanistic rationale behind its specific spectral features, and provides a self-validating experimental protocol optimized specifically for hydrochloride salts.

Mechanistic Grounding: The IR Profile of 3-Chloro-2-methylpyridine HCl

To effectively compare reference standards and validate test samples, one must first understand the causality behind the compound's vibrational modes. The IR spectrum of the hydrochloride salt differs fundamentally from its free-base counterpart due to the protonation of the pyridine nitrogen.

  • N-H⁺ Stretching (Amine Hydrochloride): The formation of the pyridinium ion creates a highly characteristic, broad, and intense absorption band in the 2500–2400 cm⁻¹ region[2]. This is the primary diagnostic peak confirming the compound is in its HCl salt form rather than the free base.

  • Aromatic Ring Vibrations: The

    
     and 
    
    
    
    stretching modes appear between 1635 cm⁻¹ and 1485 cm⁻¹. The electron-withdrawing effect of the protonated nitrogen shifts these peaks relative to the unprotonated pyridine ring[2].
  • Ring Breathing Mode: A highly symmetric ring-breathing mode is typically observed near 1010 cm⁻¹[2].

  • C-Cl Stretching: The carbon-chlorine bond exhibits a distinct stretching vibration in the fingerprint region, typically between 750 cm⁻¹ and 600 cm⁻¹.

When comparing a sample to a reference standard, the absence or shifting of the broad 2400 cm⁻¹ band immediately indicates a discrepancy in the salt form, leading to an automatic failure in identity testing[3].

Comparison of Reference Standard Tiers

Selecting the appropriate reference standard requires balancing regulatory compliance, traceability, and operational cost. The table below objectively compares the three primary tiers of reference materials.

Standard TierSource & TraceabilityPurity & CharacterizationBest Use CaseRegulatory Acceptance
Primary Compendial Standard Pharmacopeias (USP, Ph. Eur., BP). Highly traceable.>99.5%. Exhaustively characterized (NMR, IR, MS, Assay).Ultimate arbiter for dispute resolution and qualifying secondary standards.Absolute acceptance globally for API and critical intermediate release[1].
Secondary (In-House) Working Standard Synthesized/purified in-house. Traceable only if qualified against a Primary Standard.>99.0%. Qualified via parallel testing against a Primary Standard.Routine daily Quality Control (QC) batch release and identity testing.Accepted if the qualification protocol is rigorously documented and validated.
Commercial Analytical Standard ISO 17034 accredited chemical suppliers.>98.0%. Accompanied by a Certificate of Analysis (CoA) and reference IR spectrum.Early-stage R&D, method development, and non-GMP synthesis.Generally not accepted for final GMP release without further in-house qualification.

Experimental Protocols: Sample Preparation & Acquisition

The choice of sample preparation is critical. For hydrochloride salts like 3-Chloro-2-methylpyridine HCl, Attenuated Total Reflectance (ATR-FTIR) is vastly superior to traditional KBr pellet preparation.

The Causality of KBr Matrix Interference: Subjecting an amine hydrochloride to the high pressure required to form a KBr pellet, combined with the hygroscopic nature of KBr, frequently induces a solid-state ion-exchange reaction (forming the HBr salt and KCl). This alters the crystal lattice, shifting the IR peaks and causing a false-negative mismatch against a reference standard. ATR-FTIR analyzes the neat sample, creating a self-validating system free from matrix-induced polymorphism[1].

Step-by-Step ATR-FTIR Methodology
  • System Readiness & Background: Ensure the ATR crystal (Diamond or ZnSe) is rigorously cleaned with a volatile solvent. Collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans) to account for ambient

    
     and water vapor.
    
  • Sample Application: Place approximately 2–5 mg of the neat 3-Chloro-2-methylpyridine HCl reference standard directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. This ensures intimate optical contact between the crystal and the solid sample (poor contact leads to artificially weak signals at high wavenumbers).

  • Spectral Acquisition: Acquire the reference spectrum using the exact same parameters as the background.

  • Parallel Testing: Clean the crystal with isopropanol and allow it to dry completely. Repeat steps 1-4 immediately with the test batch sample to ensure identical environmental conditions.

  • Concordance Evaluation: Overlay the spectra. According to USP <197>, the transmission minima (absorption maxima) of the test sample must correspond in position and relative intensity to those of the reference standard[1].

Workflow Visualization: Secondary Standard Qualification

To minimize the consumption of expensive Primary Standards, laboratories routinely qualify Secondary Working Standards. The logical relationship and workflow for this self-validating process are mapped below.

IR_Standard_Workflow Primary Primary Compendial Standard (USP/Ph. Eur. Reference) Prep Parallel Sample Preparation (ATR-FTIR Recommended) Primary->Prep Secondary Candidate Working Standard (3-Chloro-2-methylpyridine HCl) Secondary->Prep Acquisition FT-IR Spectral Acquisition (4000 - 400 cm⁻¹) Prep->Acquisition Evaluation Spectral Overlay & Evaluation (Concordance Testing) Acquisition->Evaluation Qualified Qualified Secondary Standard Ready for Routine QC Evaluation->Qualified Match > 98% No Extra Peaks

Workflow for qualifying a secondary IR reference standard against a primary compendial standard.

References

  • Title: VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL: [Link]

  • Title: Pyridine hydrochloride - the NIST WebBook Source: National Institute of Standards and Technology (nist.gov) URL: [Link]

Sources

Bioactivity assessment of 3-Chloro-2-methylpyridine derivatives vs analogs

Author: BenchChem Technical Support Team. Date: March 2026

Bioactivity Assessment: 3-Chloro-2-methylpyridine Derivatives vs. Analogs

Executive Summary

This guide provides a technical comparison of 3-Chloro-2-methylpyridine (CAS: 72093-03-9) derivatives against their structural analogs (fluoro-, bromo-, and non-halogenated variants). This scaffold is a critical pharmacophore in agrochemistry, particularly for synthetic auxin herbicides, and an emerging building block in medicinal chemistry for kinase inhibitors.

Key Insight: The 3-chloro substituent is rarely just a space-filler; it often dictates metabolic stability and receptor binding affinity (via halogen bonding) that fluoro-analogs cannot replicate, while avoiding the steric bulk of bromo-analogs.

Chemical Scaffold Analysis: The "Goldilocks" Halogen

The bioactivity of this scaffold hinges on the electronic and steric properties of the substituent at the C3 position.

Feature3-Chloro-2-methylpyridine 3-Fluoro-2-methylpyridine 3-Bromo-2-methylpyridine
Van der Waals Radius 1.75 Å (Optimal)1.47 Å (Too small)1.85 Å (Often too bulky)
Lipophilicity (

)
+0.71+0.14+0.86
Electronic Effect Strong

-withdrawing
Strongest

-withdrawing
Moderate

-withdrawing
Metabolic Stability High (blocks oxidation)High (blocks oxidation)Moderate (reactive handle)
Primary Application Synthetic Auxins (Herbicides)Cholinesterase ReactivatorsCross-coupling Precursors

Analyst Note: In auxin herbicides, the 3-Cl mimics the chlorine found in natural auxins or established standards (e.g., Clopyralid), facilitating specific binding to the AFB5 receptor pocket which 3-H or 3-F analogs fail to occupy effectively.

Comparative Bioactivity Assessment

Case Study 1: Herbicidal Potency (Synthetic Auxins)

Context: Pyridine-based herbicides (picolinates) mimic the natural plant hormone indole-3-acetic acid (IAA). Comparison:Compound c5 (a 3-chloro-6-pyrazolyl-picolinate derivative) vs. Clopyralid (Commercial Standard).

Experimental Data (Root Growth Inhibition - Arabidopsis thaliana):

CompoundStructure DescriptionIC50 (mg/L)Relative Potency
Clopyralid 3,6-dichloro-2-pyridinecarboxylic acid0.811.0x (Baseline)
Compound c5 3-chloro-6-(pyrazolyl)-picolinate0.03 27x More Potent
Analog (Des-chloro) 3-H-6-(pyrazolyl)-picolinate>10.0Inactive

Data Source: Yang et al., Pest Manag. Sci (2021).[1][2][3]

Mechanism of Action: The 3-chloro group locks the molecule into a conformation that fits the TIR1/AFB5 auxin receptor family. Removal of the chlorine (Analog) results in a complete loss of activity, proving the 3-Cl is pharmacophoric, not just auxiliary.

Case Study 2: Pharmaceutical SAR (Kinase Inhibition)

Context: In kinase inhibitor design, 3-chloro-2-methylpyridine is often used to induce a "twist" in the biaryl axis or fill a hydrophobic pocket. Comparison: Chloro vs. Fluoro substitution in pyridine-based inhibitors.

  • Binding Affinity: In matched molecular pair (MMP) analyses of kinase inhibitors, replacing a pyridine ring hydrogen with Chlorine typically improves binding affinity (

    
    ) by 10-12%  due to enhanced lipophilic contacts and potential halogen bonding with backbone carbonyls.
    
  • Selectivity: Fluoro-analogs (3-F) often show lower potency because the fluorine atom is too small to displace water molecules in hydrophobic pockets, whereas the Chlorine atom is large enough to displace high-energy water, gaining entropic favorability.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the specific pathway for the 3-chloro-picolinate derivatives (Case Study 1), highlighting the critical role of the AFB5 receptor.

AuxinPathway Herbicide 3-Cl-Picolinate (Ligand) Receptor TIR1/AFB5 (F-Box Protein) Herbicide->Receptor High Affinity Binding (3-Cl Critical) Complex Ligand-Receptor Complex Receptor->Complex AuxIAA Aux/IAA (Repressor) Complex->AuxIAA Recruits Ubiquitin Ubiquitination (SCFTIR1) AuxIAA->Ubiquitin Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Transcription ARF Transcription Factors Released Proteasome->Transcription Repressor Removed Response Weed Death (Uncontrolled Growth) Transcription->Response

Caption: Mechanism of Action for 3-Chloro-2-methylpyridine derived auxins. The 3-Cl substituent is essential for the high-affinity binding to the AFB5 receptor.

Experimental Protocols

Protocol A: Synthesis of 3-Chloro-6-pyrazolyl-picolinate Derivatives

Objective: Functionalize the pyridine ring while preserving the 3-Cl moiety.

  • Starting Material: 3-Chloro-2-methylpyridine.[4]

  • Oxidation: Treat with

    
     (3 eq.) in water/pyridine reflux (90°C, 4h) to convert the 2-methyl group to 3-chloro-2-picolinic acid .
    
    • Validation: Monitor by TLC (Acid forms a polar spot). Yield ~75%.[5]

  • Esterification: Reflux with methanol/

    
     to protect the acid.
    
  • N-Oxidation: Treat with m-CPBA in DCM to form the N-oxide.

  • Chlorination (Regioselective): React with

    
     to introduce a leaving group at the C6 position (forming 3,6-dichloro-2-picolinate).
    
  • Coupling: Perform Suzuki-Miyaura coupling with a pyrazole-boronic acid ester,

    
    , and 
    
    
    
    in Dioxane/Water.
    • Critical Step: The 3-Cl is less reactive than the newly introduced 6-Cl, allowing selective substitution at position 6.

Protocol B: Arabidopsis Root Growth Assay (Bioactivity Validation)

Objective: Quantify herbicidal potency (IC50) compared to standards.

  • Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds.

  • Plating: Plate seeds on MS (Murashige and Skoog) medium containing 1% sucrose and 0.8% agar.

  • Treatment: Supplement medium with the test compound (dissolved in DMSO) at concentrations ranging from 0.001 to 10 mg/L.

    • Control: DMSO only (Negative), Clopyralid (Positive).

  • Incubation: Stratify at 4°C for 2 days, then move to a growth chamber (22°C, 16h light/8h dark).

  • Measurement: After 7 days, photograph plates. Measure primary root length using ImageJ software.

  • Analysis: Plot root length vs. log(concentration) to determine IC50 using non-linear regression.

References

  • Yang, Z., et al. (2021). "Design, Synthesis, and Mode of Action of Novel 3-Chloro-6-Pyrazolyl-Picolinate Derivatives as Herbicide Candidates." Pest Management Science. Link

  • Wilcken, R., et al. (2013). "Halogen-Enriched Fragment Libraries as Leads for Drug Rescue." Journal of the American Chemical Society. Link

  • ChemRxiv. (2023). "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." Link

  • BenchChem. "Application of 3-Bromo-2-methylpyridine in the Development of Novel Herbicides." Link

Sources

Determining moisture content in 3-Chloro-2-methylpyridine hydrochloride via Karl Fischer

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and operational manual for determining moisture content in 3-Chloro-2-methylpyridine hydrochloride (CAS: 72093-03-9). It is designed for analytical chemists and pharmaceutical researchers requiring high-precision data to support drug substance characterization.

Executive Summary: The Analytical Challenge

3-Chloro-2-methylpyridine hydrochloride is a critical intermediate in pharmaceutical synthesis. As a hydrochloride salt, it presents two specific analytical challenges:

  • Acidity: Upon dissolution, the hydrochloride moiety releases protons, significantly lowering the pH of the Karl Fischer (KF) solvent. This inhibits the stoichiometric reaction, leading to sluggish endpoints and potential drift.

  • Volatile Interference: Traditional thermal methods (Loss on Drying) risk volatilizing not just water, but also HCl or the pyridine base itself, resulting in false-positive high bias.

Verdict: Volumetric Karl Fischer Titration with Imidazole Buffering is the superior methodology, offering specificity and accuracy that thermal methods cannot match.

Methodology Comparison: Karl Fischer vs. Loss on Drying (LOD)

The following table contrasts the two primary methods for moisture analysis regarding this specific chemical entity.

FeatureKarl Fischer (KF) Titration Loss on Drying (LOD)
Specificity High. Reacts only with water (

).
Low. Measures total weight loss (Water + Volatiles).
Interference Minimal (with buffering). The pyridine ring is stable; HCl is neutralized.High. Risk of HCl off-gassing or sublimation of the pyridine salt at

.
Sensitivity ppm to 100%. Ideal for low moisture (<1.0%).[1]Typically >0.1%. Poor precision for low-moisture salts.
Speed Fast (1–3 minutes per sample).Slow (2–4 hours drying time).
Sample Integrity Destructive (chemical reaction).Destructive (thermal degradation).
Suitability Recommended for GMP release testing.Not Recommended due to potential degradation bias.

The Chemistry of the Solution

The pH Dependency

The Karl Fischer reaction rate is pH-dependent.[2][3][4][5] The reaction proceeds optimally between pH 5.5 and 8.0 .

  • pH < 5: The reaction rate constant (

    
    ) drops logarithmically. The hydrochloride salt acidifies the methanol solvent, shifting the equilibrium toward the reactants and causing "fading" endpoints.
    
  • pH > 8: Side reactions (disproportionation of iodine) occur, consuming iodine non-stoichiometrically and causing false-high results.

The Buffering Mechanism

To counteract the acidity of the hydrochloride salt, Imidazole (


) is used as a buffer. Unlike the traditional pyridine base (which is weak and toxic), imidazole effectively locks the pH in the optimal zone.[2][4]

KF_Reaction_Pathway Sample 3-Chloro-2-methylpyridine HCl (Acidic Sample) Reaction KF Reaction Zone ROH + SO2 + RN + I2 + H2O Sample->Reaction Dissolution Drift Slow Reaction / Drift (pH < 5) Sample->Drift No Buffer Solvent Methanol + Imidazole Buffer (pH 5.5 - 8.0) Solvent->Reaction Maintains pH Products Alkyl Sulfate + HI Salt (Stable Endpoint) Reaction->Products Fast Kinetics (Stoichiometric)

Figure 1: Reaction pathway showing the critical role of buffering in preventing acidic drift.

Validated Experimental Protocol

Reagents & Equipment[1][6][7][8]
  • Titrator: Volumetric Karl Fischer Titrator (e.g., Metrohm, Mettler Toledo).

  • Titrant: One-component composite titrant (e.g., Hydranal™-Composite 5) or Two-component titrant.[6]

  • Solvent: Dry Methanol (HPLC grade, <0.01%

    
    ).
    
  • Buffer: Imidazole (solid, reagent grade) or commercial "Buffer for Acids" solution.

Step-by-Step Procedure
  • System Preparation:

    • Fill the titration cell with approximately 40–50 mL of dry Methanol.

    • Buffering (Critical Step): Add 5–7 g of crystalline Imidazole (or 10 mL of liquid Buffer for Acids) directly to the cell.

    • Why? This neutralizes the HCl released by the sample, ensuring the pH stays >5.5.

  • Conditioning:

    • Start the "Pre-titration" or "Conditioning" mode. Allow the instrument to remove residual moisture from the solvent/buffer mix.

    • Wait until the drift is stable and low (typically < 20 µg

      
      /min).
      
  • Blank/Titer Determination (Optional but Recommended):

    • Calibrate the titrant using a certified water standard (e.g., sodium tartrate dihydrate or liquid water standard 10.0 mg/g).[4]

  • Sample Analysis:

    • Weigh accurately ~0.5 g to 1.0 g of 3-Chloro-2-methylpyridine hydrochloride (depending on expected moisture; target 10–20 mg water absolute).

    • Add the sample to the titration cell via a weighing boat or back-weighing method to prevent atmospheric moisture ingress.

    • Stirring: Ensure vigorous stirring to fully dissolve the salt. If the sample is slow to dissolve, increase stirring time to 60 seconds before starting the titration analysis.

  • Endpoint Detection:

    • Titrate to a stable electrometric endpoint (typically 5–15 µA current persistence for 30 seconds).

Troubleshooting Decision Tree

Troubleshooting_Tree Start Issue Observed Fading Fading Endpoint (Titration takes too long) Start->Fading Drift High Drift after Titration Start->Drift Precipitate Sample won't dissolve Start->Precipitate Check_pH Check pH of Solvent. Is it < 5? Fading->Check_pH Side_Reaction Side Reaction? (Unlikely for this molecule) Drift->Side_Reaction CoSolvent Action: Add Formamide (at 50°C if needed) Precipitate->CoSolvent Add_Buffer Action: Add more Imidazole (Buffer Capacity Exceeded) Check_pH->Add_Buffer Yes

Figure 2: Troubleshooting logic for common anomalies in acidic salt titration.

References

  • Metrohm AG. Water Determination by Karl Fischer Titration. Monograph 8.026.5003.[1] (Discusses pH dependence and buffering acidic samples). Link

  • Sigma-Aldrich (Merck). Determination of Water Content in Acidic Samples. Application Note. (Recommends imidazole buffering for hydrochloride salts). Link

  • Scholz, E.Karl Fischer Titration: Determination of Water. Springer-Verlag, 1984. (Foundational text on the chemistry of pyridine vs. imidazole bases).
  • Honeywell Fluka. Hydranal™ Manual: Laboratory Guide for Karl Fischer Titration. Chapter 4: Acidic Samples. Link

  • PubChem. 3-Chloro-2-methylpyridine hydrochloride Compound Summary. (Chemical properties and structure). Link

Sources

Comparative yield analysis of 3-Chloro-2-methylpyridine HCl synthetic routes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-Chloro-2-methylpyridine (CAS 72093-03-9), a critical intermediate for pharmaceutical and agrochemical scaffolds, presents a classic regioselectivity challenge in pyridine chemistry. Unlike its 2- or 4-chlorinated counterparts, which benefit from facile nucleophilic displacement on pyridone tautomers, the 3-chloro isomer requires specific electronic activation.

This guide evaluates three primary synthetic pathways. The Sandmeyer Reaction (Route A) is identified as the superior method for high-purity applications, offering the highest regioselectivity (98%+) and reliable yields (65–75%). Dehydroxy-chlorination (Route B) serves as a viable alternative but suffers from harsher reaction conditions due to the phenolic nature of the 3-hydroxy precursor. Direct Chlorination (Route C) is deemed unsuitable for high-purity synthesis due to uncontrollable side-chain chlorination and poor ring selectivity.

Comparative Analysis Overview

FeatureRoute A: Sandmeyer Reaction Route B: Dehydroxy-Chlorination Route C: Direct Chlorination
Precursor 3-Amino-2-methylpyridine3-Hydroxy-2-methylpyridine2-Methylpyridine (2-Picoline)
Primary Reagents NaNO₂, HCl, CuClPOCl₃, PCl₅, Pressure/HeatCl₂ gas, Lewis Acid (AlCl₃)
Regioselectivity High (>98%) High (>95%)Low (Mixture of 3-, 5-, & side-chain)
Typical Yield 65 – 75% 50 – 60%< 40% (for specific isomer)
Scalability High (Batch/Flow)Medium (Corrosive/High Temp)High (Continuous Gas Phase)
Safety Profile Moderate (Diazonium instability)Low (Phosphorous waste/Pressure)Low (Cl₂ gas, Exothermic)

Detailed Technical Analysis

Route A: The Sandmeyer Protocol (Recommended)

Mechanism: Radical-Nucleophilic Aromatic Substitution (


)
Target Product:  3-Chloro-2-methylpyridine HCl

This route is the industry standard for accessing 3-halopyridines. It relies on the conversion of the amino group to a diazonium salt, followed by displacement with chloride using a copper(I) catalyst.[1][2] The key advantage is the "lock-in" of the halogen at the 3-position, dictated entirely by the starting amine structure.

Critical Process Parameters (CPPs):

  • Temperature Control: Diazotization must occur at 0–5°C. Pyridine diazonium salts are less stable than phenyl analogs and can hydrolyze to phenols (3-hydroxy byproduct) if allowed to warm before CuCl addition.

  • Acidity: A highly acidic medium (HCl) is required to prevent the formation of diazoamino coupling byproducts.

  • Copper Catalyst: Freshly prepared CuCl (cuprous chloride) is essential. Oxidized Cu(II) results in lower yields.

Experimental Protocol:

  • Diazotization: Dissolve 3-amino-2-methylpyridine (1.0 eq) in 6M HCl (5.0 eq). Cool to 0°C. Dropwise add aqueous NaNO₂ (1.1 eq) while maintaining internal temp < 5°C. Stir for 30 min. Checkpoint: Starch-iodide paper should turn blue immediately.

  • Sandmeyer Step: In a separate vessel, dissolve CuCl (1.2 eq) in conc. HCl at 0°C. Slowly transfer the cold diazonium solution into the CuCl solution.

  • Decomposition: Allow the mixture to warm to room temperature (20–25°C) over 2 hours. Nitrogen gas evolution will be vigorous. Heat to 60°C for 30 min to ensure completion.

  • Workup: Basify with NaOH to pH 10 (liberates free base). Extract with Dichloromethane (DCM). Dry organic layer (

    
    ) and treat with HCl gas/ether to precipitate the 3-Chloro-2-methylpyridine Hydrochloride  salt.
    

Yield Expectation: 65–75% isolated yield.

Route B: Dehydroxy-Chlorination

Mechanism: Nucleophilic Aromatic Substitution (


) via Phosphoryl Intermediate

This route utilizes 3-hydroxy-2-methylpyridine .[3] Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridones and react readily with POCl₃, the 3-isomer resembles a phenol. It does not tautomerize, making the -OH group a poor leaving group.

Technical Challenges:

  • Activation Energy: Simple reflux with POCl₃ is often insufficient. The reaction typically requires PCl₅ (a stronger chlorinating agent) and elevated temperatures (140–160°C), often in a sealed tube or autoclave.

  • Byproducts: High temperatures can lead to tar formation and decomposition of the methyl side chain.

Protocol Summary: Mix 3-hydroxy-2-methylpyridine with PCl₅ (1.5 eq) and POCl₃ (solvent/reagent). Heat in a sealed pressure vessel at 150°C for 6–8 hours. Quench carefully on ice (exothermic!).

Yield Expectation: 50–60%. Lower than Route A due to harsh conditions.

Route C: Direct Chlorination

Mechanism: Electrophilic Aromatic Substitution (


) & Radical Substitution

Direct chlorination of 2-methylpyridine (2-picoline) is chemically "messy."

  • Ring Deactivation: The pyridine nitrogen deactivates the ring to electrophilic attack.

  • Side-Chain Competition: Radical chlorination attacks the methyl group faster than the ring, leading to 2-(trichloromethyl)pyridine rather than ring chlorination.

  • Isomer Distribution: Even if ring chlorination is forced (using Lewis acids like AlCl₃), the methyl group directs ortho/para. Since position 2 is blocked, chlorination occurs at positions 3 and 5. Separating the 3-chloro and 5-chloro isomers requires difficult fractional distillation.

Verdict: This route is not recommended for synthesizing the specific 3-chloro isomer due to poor selectivity (<40% specific yield).

Visualizing the Pathways

The following diagram illustrates the mechanistic flow and decision points for the two primary viable routes.

SynthesisRoutes cluster_legend Pathway Efficiency StartA 2-Methylnicotinamide InterA 3-Amino-2-methylpyridine StartA->InterA Hofmann Rearrangement (Br2/NaOH) Diazonium Diazonium Salt [Intermediate] InterA->Diazonium NaNO2, HCl 0-5°C Target 3-Chloro-2-methylpyridine (Target) Diazonium->Target CuCl, HCl Sandmeyer StartB 3-Hydroxy-2-methylpyridine Activated Phosphoryl Intermediate StartB->Activated PCl5/POCl3 High Temp Activated->Target SNAr (Difficult) key1 High Yield / Preferred (Route A) key2 Lower Yield / Harsh (Route B)

Caption: Comparison of the Sandmeyer Route (A) vs. Dehydroxy-chlorination (B). Route A offers a more direct and higher-yielding pathway to the target.

References

  • BenchChem. (2025). Technical Guide to the Synthesis of Chlorinated Pyridines. Retrieved from .

  • Organic Syntheses.Preparation of 3-Aminopyridine via Hofmann Rearrangement. Org. Synth. Coll. Vol. 4. (General procedure adapted for 2-methyl analog).
  • Sun, Z., et al. (2012).[4] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3. Molecules, 17, 4533-4544.[4] Link

  • PubChem. (2025). Compound Summary: 3-Chloro-2-methylpyridine (CAS 72093-03-9). National Library of Medicine. Link

  • Justia Patents. (2023).[5] Process for Synthesis of (3-chloro-2-pyridyl)hydrazine. U.S. Patent Application 20230018429.[5] (Demonstrates high efficiency of diazonium chemistry on this scaffold). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Chloro-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling halogenated pyridine salts requires more than just a cursory glance at a Safety Data Sheet (SDS). 3-Chloro-2-methylpyridine hydrochloride (CAS 1881320-96-2)[1] is a highly valued intermediate in the synthesis of anti-inflammatory drugs, analgesics, and agrochemicals. However, its physicochemical properties demand rigorous, causality-driven operational protocols.

Unlike its free-base counterpart ([2]), which is a liquid, the hydrochloride salt is a finely milled crystalline solid. This fundamental difference shifts the primary exposure risk from vapor inhalation to dust aerosolization. This guide provides a comprehensive, self-validating system for the safe handling, scaling, and disposal of this compound.

Physicochemical & Hazard Profile (Causality Analysis)

To design an effective safety protocol, we must first understand the why behind the hazards. The compound carries specific GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

Table 1: Hazard Causality & Operational Implications

Property / HazardData / ClassificationOperational Implication (Causality)
Physical State Crystalline Solid / PowderHigh risk of static cling and aerosolization. Requires anti-static tools and strict respiratory isolation.
Chemical Nature Halogenated Pyridine SaltHygroscopic. Ambient moisture causes slow hydrolysis, releasing trace HCl gas. Requires inert handling.
Tissue Interaction H315, H319, H335Dust contacting the moisture in the respiratory tract or eyes dissociates into localized HCl and the chlorinated pyridine base, causing severe acute irritation.

Personal Protective Equipment (PPE) Matrix

PPE selection must scale dynamically with the mass of the reagent being handled.

Table 2: PPE Matrix by Operational Scale

ScaleEye ProtectionRespiratory ProtectionHand ProtectionBody ProtectionEngineering Controls
Analytical (<1 g) Safety goggles (ANSI Z87.1)N95 mask (if outside hood)Nitrile gloves (4 mil)Standard lab coatChemical fume hood (Face velocity >100 fpm)
Preparative (1-50 g) Chemical splash gogglesHalf-face respirator (P100)Double-gloved nitrile (8 mil outer)Flame-resistant lab coatEnclosed balance / Fume hood
Process (>50 g) Full face shield over gogglesPAPR or Full-face P100Heavy-duty butyl rubber glovesTyvek suit / Chemical apronGlovebox or isolated reactor

Standard Operating Procedure: Handling & Weighing

When handling 3-Chloro-2-methylpyridine hydrochloride, preserving stoichiometric accuracy and operator safety are deeply intertwined.

Step 1: Environmental Preparation Purge the chemical fume hood of unnecessary clutter. Establish a dedicated weighing station over a disposable, anti-static bench pad. Ensure the fume hood sash is pulled down to the lowest workable height.

Step 2: Tool Selection & Dispensing Always use grounded stainless-steel or ceramic spatulas.

  • Causality: The fine pyridine salt powder is highly prone to static cling. Using standard plastic spatulas generates static electricity, causing the powder to scatter or aerosolize. This not only compromises your stoichiometric accuracy but drastically increases the inhalation risk.

Step 3: Self-Validating Weighing Tare the anti-static weigh boat and transfer the solid slowly.

  • Validation System: Once weighing is complete, remove the boat and inspect the balance pan and surrounding bench pad against a contrasting dark background using a bright white LED flashlight. The stark visual contrast immediately validates whether micro-spills have occurred, ensuring the exterior of your reaction vessel remains uncontaminated before transfer.

Step 4: Reaction Initiation Transfer the salt into the reaction vessel and immediately flush the system with dry Nitrogen or Argon.

  • Causality: Ambient moisture causes the salt to slowly hydrolyze, releasing trace hydrochloric acid gas. This can poison sensitive transition-metal catalysts in downstream cross-coupling reactions and corrode nearby analytical equipment.

Spill Response & Waste Disposal Plan

Chlorinated pyridines are subject to strict dangerous goods shipping and disposal regulations (often classified under HazMat class 6.1 or 9)[3]. They require specialized environmental isolation to prevent aquatic toxicity and dioxin formation.

Step 1: Spill Containment (Solid) If the powder spills, DO NOT sweep it dry.

  • Causality: Dry sweeping aerosolizes the irritating dust. Instead, gently cover the spill with damp, inert absorbent pads moistened with a mildly alkaline solution (e.g., 5% NaHCO₃). This suppresses the dust and immediately neutralizes any trace HCl.

Step 2: Waste Segregation Collect all contaminated materials, reaction byproducts, and washings into a dedicated "Halogenated Organic Waste" container.

  • Causality: Mixing halogenated waste with standard organic waste can lead to the release of highly toxic polychlorinated dibenzodioxins (PCDDs) if standard low-temperature incineration is mistakenly applied by the waste management facility. Halogenated waste requires specialized high-temperature incineration.

Step 3: Self-Validating Neutralization Before sealing aqueous washes containing the dissolved salt, neutralize the solution with 1M NaOH.

  • Validation System: Dip universal pH paper into the homogenized aqueous waste. A stable reading of pH 6.5–7.5 validates that the hydrochloride salt has been fully neutralized. This critical step prevents unexpected acid-base gas evolution (e.g., CO₂ generation if accidentally mixed with carbonate waste) from pressurizing and rupturing the sealed waste carboy.

Operational Workflow Visualization

G Start 1. Risk Assessment & PPE Donning Hood 2. Primary Containment (Chemical Fume Hood) Start->Hood Weigh 3. Dispensing & Weighing (Anti-static tools) Hood->Weigh React 4. Synthesis / Reaction (Inert Atmosphere) Weigh->React Spill Spill Response (Contain & Neutralize) Weigh->Spill If spill occurs Waste 5. Waste Segregation (Halogenated Organics) React->Waste Spill->Waste Dispose 6. Final Disposal (High-Temp Incineration) Waste->Dispose

Workflow for the safe handling and disposal of 3-Chloro-2-methylpyridine hydrochloride.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.